CL-387785
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYWOYVBXILOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236539 | |
| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-06-8 | |
| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CL-387785 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-387785 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CL-387785: An In-depth Technical Guide to its Mechanism of Action as an Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This compound covalently binds to the EGFR active site, leading to the inhibition of downstream signaling cascades crucial for cell proliferation and survival. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent and a tool for cancer research.
Core Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR.[1] Unlike reversible inhibitors, this compound forms a covalent bond with a specific cysteine residue (Cys797) located at the edge of the ATP-binding cleft of EGFR.[2] This irreversible binding ensures a sustained and profound blockade of the receptor's kinase activity. By preventing ATP from binding, this compound inhibits the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways.[3] This blockade of signal transduction ultimately leads to a cytostatic effect, inhibiting the proliferation of cells that overexpress EGFR or its family member, c-erbB-2.[4][5]
Quantitative Biological Data
The inhibitory activity of this compound has been quantified across various assays, demonstrating its high potency and selectivity for EGFR.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EGFR Kinase Inhibition (IC50) | 370 ± 120 pM | Kinase Assay | Recombinant Enzyme | [4][6] |
| 250 - 490 pM | Kinase Assay | In vivo | [5] | |
| EGFR Autophosphorylation Inhibition (IC50) | 5 nM | Cellular Assay | A431 cells | [4] |
| 2.5 nM | Cellular Assay | NIH3T3 cells | [4] | |
| Cell Proliferation Inhibition (IC50) | 31 nM | Cell Viability Assay | EGFR or c-erbB-2 overexpressing cells | [4][6] |
| 31 - 125 nM | Cell Viability Assay | EGFR or c-erbB-2 overexpressing cells | [5] | |
| 0.7 ± 0.3 µM | Cell Viability Assay | MDA-MB-468 cells | [7] | |
| 0.5 ± 0.2 µM | Cell Viability Assay | MDA-MB-231 cells | [7] | |
| BCRP Efflux Inhibition (IC50) | 0.2 µM | Function Assay | BCRP-expressing Sf9 cells | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR signaling pathway and the mechanism of irreversible inhibition by this compound.
Caption: EGFR signaling pathway and its inhibition by this compound.
Caption: Mechanism of irreversible covalent inhibition of EGFR by this compound.
Experimental Protocols
EGFR Kinase Assay (Radiometric)
This protocol details the measurement of EGFR kinase activity and its inhibition by this compound using a radiometric method.
Materials:
-
Recombinant EGFR enzyme
-
This compound stock solution (500 µM in 100% DMSO)
-
HEPES buffer (30 mM, pH 7.4)
-
Peptide substrate (RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)
-
4x Reaction buffer: 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate
-
[³³P]ATP (>2500 Ci/mmol)
-
P81 phosphocellulose filter paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound from the stock solution using 30 mM HEPES buffer.
-
In a reaction tube, incubate 10 µL of the diluted this compound with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.
-
Initiate the kinase reaction by adding a master mix containing:
-
5 µL of peptide substrate (final concentration 400 µM)
-
10 µL of 4x reaction buffer
-
0.30 µL of [³³P]ATP
-
12 µL of H₂O
-
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Spot the entire reaction volume onto a precut P81 filter paper.
-
Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.
-
Measure the radioactivity on the filter paper using a liquid scintillation counter.
-
Calculate the specific activity of the EGFR kinase and the IC50 value for this compound.[4]
Cell Viability Assay (MTS)
This protocol describes the assessment of cell proliferation inhibition by this compound using an MTS-based assay.
Materials:
-
Cell lines overexpressing EGFR or c-erbB-2
-
Complete cell culture medium
-
This compound
-
96-well flat-bottomed plates
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
Plate reader
Procedure:
-
Seed 10,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm using a plate reader.
-
Determine the IC50 value from the dose-response curves.[4]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine xenograft model.
Materials:
-
Nude mice
-
Tumor cells (e.g., HCA-7, HCT-116, or cells overexpressing EGFR)
-
This compound
-
Vehicle for administration (e.g., a mixture of PEG300, Tween80, and ddH₂O)[4]
Procedure:
-
Subcutaneously inject tumor cells into the flank of the nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dosage (e.g., 25-100 mg/kg) daily.[4][6]
-
Administer the vehicle to the control group.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[4]
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized, irreversible inhibitor of EGFR with potent activity demonstrated in a variety of preclinical models. Its covalent binding mechanism provides a durable inhibition of the EGFR signaling pathway, leading to a significant reduction in tumor cell proliferation. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating EGFR signaling and for those involved in the development of targeted cancer therapies.
References
- 1. EKI-785 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | EGFR | TargetMol [targetmol.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
CL-387785: An In-Depth Technical Guide to a Potent Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a highly potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the quinazoline class of compounds, it has been a significant tool in preclinical research for understanding the role of EGFR signaling in cancer and for evaluating strategies to overcome resistance to first and second-generation EGFR inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and detailed experimental protocols for its investigation.
Core Concepts
Mechanism of Action
This compound functions as an irreversible inhibitor by covalently binding to a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.
EGFR Signaling Pathway and Inhibition by this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues on its intracellular domain, creating docking sites for various adaptor proteins and enzymes. These interactions trigger a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, all of which are central to cancer cell growth and survival.
This compound, by irreversibly binding to the EGFR kinase domain, effectively blocks the initial autophosphorylation event. This abrogation of EGFR activity prevents the recruitment and activation of downstream signaling molecules, thereby inhibiting the pro-oncogenic signals that drive tumor progression.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates exceptional potency against wild-type EGFR and maintains activity against certain clinically relevant resistance mutations.
| Target | IC50 (nM) | Assay Type | Reference |
| EGFR (Wild-Type) | 0.37 | Kinase Assay | [1][2] |
| EGFR (in cells) | 5.0 | Cellular Autophosphorylation | [2] |
| Cell Proliferation (EGFR/c-erbB2 overexpressing) | 31 | MTS Assay | [2] |
| A431 (EGFR overexpressing) | 79 | Cell Growth Inhibition | |
| SK-BR-3 (HER2 overexpressing) | 17 | Cell Growth Inhibition | |
| NIH3T3 (EGF-stimulated) | 2.5 | Cellular Autophosphorylation | [2] |
In Vivo Efficacy in Xenograft Models
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCA-7 | 25 mg/kg, i.p. | Reduction in tumor growth | [2] |
| HCA-7 | 100 mg/kg, i.p. | Complete prevention of tumor growth | [2] |
| HCT-116 | 50 mg/kg, i.p. | Reduction in tumor growth | [2] |
| Nude mice (EGFR overexpressed) | 80 mg/kg/day, p.o. | Profoundly blocks tumor growth | [2] |
Experimental Protocols
EGFR Kinase Assay (Radiometric)
This protocol details a radiometric assay to determine the in vitro inhibitory activity of this compound against recombinant EGFR kinase.
Caption: Workflow for the radiometric EGFR kinase assay.
Materials:
-
This compound
-
Recombinant EGFR enzyme
-
Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)
-
[³³P]ATP
-
ATP
-
Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl₂, 200 µM sodium orthovanadate)
-
P81 filter paper
-
0.5% Phosphoric acid
-
Scintillation counter
-
DMSO
-
30 mM HEPES, pH 7.4
Procedure:
-
Prepare stock solutions of this compound in 100% DMSO and create serial dilutions to the desired concentrations using 30 mM HEPES, pH 7.4.[2]
-
In a reaction tube, incubate 10 µL of the this compound dilution with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[2]
-
To initiate the kinase reaction, add the following components:
-
Incubate the reaction mixture for 90 minutes at room temperature.[2]
-
Spot the entire reaction volume onto precut P81 filter papers.[2]
-
Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[2]
-
Measure the radioactivity incorporated into the peptide substrate using a liquid scintillation counter.[2]
-
Calculate the specific activity of the EGFR kinase and the IC50 value for this compound from dose-response curves.
Cell Proliferation Assay (MTS)
This protocol describes the use of an MTS assay to determine the effect of this compound on the proliferation of cancer cell lines.
Caption: Workflow for the MTS cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed 10,000 cells per well in a 96-well flat-bottomed plate in a final volume of 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for 48 hours.[2]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[2]
Western Blot Analysis of EGFR Signaling
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the EGFR signaling pathway following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
EGF (for stimulation)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Serum-starve the cells for 12-24 hours before treatment with various concentrations of this compound for a specified time (e.g., 2-6 hours). Stimulate cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and a loading control.
Conclusion
This compound remains a valuable research tool for investigating EGFR-driven cancers. Its irreversible mechanism of action and potent activity provide a strong foundation for studies on EGFR signaling, mechanisms of drug resistance, and the development of next-generation inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of oncology.
References
EKI-785: A Technical Guide to an Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the compound EKI-785 (also known as CL-387785), a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support research and development efforts by providing detailed data on its biochemical and cellular activity, experimental protocols, and mechanism of action.
Core Compound Properties
EKI-785 is a small molecule inhibitor belonging to the 4-anilinoquinazoline class of compounds.[1][2] It has been investigated for its potential therapeutic applications, particularly in the context of cancers characterized by the overexpression or mutation of EGFR.[1][2][3]
| Property | Value | Reference |
| Synonyms | This compound, WAY-EKI 785 | [4][5][6][7] |
| Chemical Formula | C18H13BrN4O | [6] |
| Molecular Weight | 381.23 g/mol | [4][6] |
| CAS Number | 194423-06-8 | [6][7] |
Mechanism of Action
EKI-785 functions as an irreversible inhibitor of EGFR tyrosine kinase.[1][2][5][6] It covalently binds to the EGFR protein, leading to a sustained blockade of its signaling activity.[1][2][6] This mechanism involves competing with ATP for its binding site on the EGFR kinase domain.[1][2] By inhibiting EGFR, EKI-785 effectively blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][2]
References
The Irreversible EGFR Inhibitor CL-387785: A Technical Guide to its Discovery, Mechanism, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Developed by Wyeth, its discovery marked a significant advancement in the pursuit of overcoming the limitations of first-generation, reversible EGFR inhibitors.[1][2][3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and preclinical data of this compound. It includes a detailed summary of its inhibitory activity, cellular effects, and in vivo efficacy. Experimental protocols for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Discovery and History
The quest for more effective cancer therapeutics in the late 20th century led to the identification of the epidermal growth factor receptor (EGFR) as a promising target. Overexpression of EGFR was observed in a variety of human cancers, correlating with poor patient prognosis.[3] This spurred the development of small molecule inhibitors that could block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling and tumor growth.
The initial focus was on reversible inhibitors, such as the 4-anilinoquinazolines, which showed promise but had limitations. Their efficacy could be diminished by the high intracellular concentrations of ATP, and their therapeutic effect was not sustained once the drug was cleared from the body.[1] Recognizing these challenges, researchers at Wyeth-Ayerst Research embarked on a rational drug design campaign to develop an irreversible EGFR inhibitor.[1] The central hypothesis was that an inhibitor capable of forming a covalent bond with the receptor would provide a more durable and potent blockade of EGFR signaling.[1][3]
This effort culminated in the synthesis of N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide, designated as this compound.[1] The design of this compound was guided by molecular modeling of the EGFR kinase domain.[1] The 4-(3-bromoanilino)quinazoline core provided the necessary scaffold for binding to the ATP pocket, while the butynamide group at the 6-position was engineered to act as a Michael acceptor, forming a covalent bond with a specific cysteine residue (Cys-773, now more commonly referred to as Cys-797 in the revised numbering) within the ATP binding site.[1] The seminal 1999 paper by Discafani and colleagues in Biochemical Pharmacology detailed the preclinical profile of this compound, establishing it as a potent and selective irreversible inhibitor of EGFR with significant in vivo anti-tumor activity.[1]
Mechanism of Action
This compound functions as a highly specific, irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action involves a two-step process:
-
Reversible Binding: The 4-anilinoquinazoline core of this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain in a reversible manner.[1]
-
Covalent Modification: Following initial binding, the electrophilic butynamide moiety of this compound is positioned in close proximity to the thiol group of Cysteine 797 (Cys-797) at the edge of the ATP-binding cleft. This allows for a Michael addition reaction to occur, resulting in the formation of a stable, covalent bond between the inhibitor and the EGFR protein.[1]
This irreversible binding effectively and permanently inactivates the kinase activity of the receptor. Consequently, EGFR is unable to undergo autophosphorylation upon ligand binding, which in turn blocks the initiation of downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[1]
Quantitative Data
The preclinical evaluation of this compound generated a wealth of quantitative data demonstrating its potent and selective inhibitory activity. This data is summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Kinase Inhibition | Recombinant EGFR | IC50 | 370 ± 120 pM | [1] |
| EGFR Autophosphorylation | A431 Cells | IC50 | 5 nM | [1][4] |
| Cell Proliferation | A431 (EGFR overexpressing) | IC50 | 31 nM | [1][4] |
| Cell Proliferation | HN5 (EGFR overexpressing) | IC50 | 125 nM | [1] |
| Cell Proliferation | MCR-7 (low EGFR) | IC50 | >10 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Dosing | Outcome | Reference |
| A431 Xenograft | This compound | 80 mg/kg/day (oral) | Profoundly blocked tumor growth | [1][4] |
| HCA-7 Xenograft | This compound | 25 mg/kg (i.p.) | Reduced tumor growth | [4] |
| HCA-7 Xenograft | This compound | 100 mg/kg (i.p.) | Complete prevention of tumor growth | [4] |
| HCT-116 Xenograft | This compound | 50 mg/kg (i.p.) | Reduced tumor growth | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in the preclinical evaluation of this compound.
EGFR Kinase Inhibition Assay
This assay was performed to determine the direct inhibitory effect of this compound on the enzymatic activity of the EGFR tyrosine kinase.
-
Enzyme Source: Recombinant EGFR kinase domain.
-
Procedure:
-
Stock solutions of this compound (500 µM in 100% DMSO) are serially diluted to the desired concentrations using 30 mM HEPES buffer (pH 7.4).[4]
-
Ten microliters of the diluted this compound are incubated with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[4]
-
The kinase reaction is initiated by the addition of a reaction mixture containing:
-
The reaction is allowed to proceed for 90 minutes at room temperature.[4]
-
The entire reaction volume is then spotted onto P81 phosphocellulose filter paper.[4]
-
The filter papers are washed twice with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[4]
-
The radioactivity retained on the filter paper, corresponding to the phosphorylated peptide substrate, is quantified using a liquid scintillation counter.[4]
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the EGFR kinase activity (IC50) is determined from dose-response curves.
Cell Proliferation Assay (MTS Assay)
This assay was used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Lines: A431 (human epidermoid carcinoma, EGFR overexpressing), HN5 (human head and neck squamous cell carcinoma, EGFR overexpressing), and MCR-7 (human breast adenocarcinoma, low EGFR expression).
-
Procedure:
-
Cells are seeded at a density of 10,000 cells per well in 96-well flat-bottomed plates and allowed to adhere.[4]
-
The cells are then treated with various concentrations of this compound.
-
The plates are incubated for 48 hours.[4]
-
Following the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, in the presence of an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.[4]
In Vivo Xenograft Tumor Model
This protocol was employed to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Nude mice.
-
Tumor Cell Implantation: Human tumor cells (e.g., A431) are injected subcutaneously into the flank of the mice.
-
Treatment:
-
Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (length x width^2)/2.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of irreversible inhibition of EGFR by this compound.
Caption: Preclinical experimental workflow for the evaluation of this compound.
Resistance to Irreversible EGFR Inhibitors
A significant challenge in the clinical use of EGFR inhibitors is the development of drug resistance. While this compound was designed to overcome some limitations of reversible inhibitors, resistance can still emerge. The primary mechanism of acquired resistance to first- and second-generation EGFR inhibitors is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the affinity of the receptor for ATP, reducing the binding efficiency of the inhibitor.
Later-generation irreversible inhibitors have been developed to be effective against the T790M mutation. However, further resistance can arise through mechanisms such as:
-
C797S Mutation: A mutation at the covalent binding site (Cysteine 797 to Serine) prevents the irreversible binding of inhibitors like this compound.
-
Bypass Signaling Pathways: Amplification or activation of alternative signaling pathways, such as MET or HER2, can drive tumor growth independently of EGFR.
-
Histologic Transformation: The tumor may change its cellular characteristics, for example, from a non-small cell lung cancer to a small cell lung cancer, which is less dependent on EGFR signaling.
Conclusion
This compound was a pioneering molecule in the development of irreversible EGFR tyrosine kinase inhibitors. Its rational design and potent preclinical activity demonstrated the value of covalent inhibition as a strategy to achieve durable and effective blockade of oncogenic signaling pathways. The insights gained from the study of this compound and other second-generation inhibitors have paved the way for the development of subsequent generations of EGFR-targeted therapies that continue to improve outcomes for cancer patients. This technical guide provides a comprehensive overview of the foundational preclinical work on this compound, serving as a valuable resource for the scientific community.
References
- 1. Irreversible inhibition of epidermal growth factor receptor tyrosine kinase with in vivo activity by N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Inhibition of the epidermal growth factor receptor family of tyrosine kinases as an approach to cancer chemotherapy: progression from reversible to irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
CL-387785: An In-Depth Technical Guide to a Potent Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-387785, also known as EKI-785, is a highly potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its unique mechanism of action, involving the formation of a covalent bond with a specific cysteine residue in the ATP-binding pocket of EGFR, leads to sustained inhibition of receptor signaling. This characteristic makes this compound a valuable tool for studying EGFR-driven cellular processes and a promising candidate for therapeutic development, particularly in the context of cancers characterized by EGFR overexpression or mutation. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a 4-anilinoquinazoline derivative designed to function as an irreversible inhibitor of EGFR.[1] Unlike reversible inhibitors that continuously bind and dissociate from their target, this compound forms a stable, covalent bond with cysteine residue 797 (Cys797) located at the edge of the ATP-binding cleft of EGFR.[2][3] This covalent modification is achieved through a reactive butynamide moiety present in the structure of this compound.[1] By permanently occupying the ATP-binding site, this compound effectively and irreversibly blocks the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This sustained inhibition is a key advantage, as it is less susceptible to competition from the high intracellular concentrations of ATP.[1]
Signaling Pathways
The epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases.[4] Upon ligand binding, these receptors dimerize and activate their intrinsic kinase domains, leading to the phosphorylation of key tyrosine residues.[5][6] This initiates a cascade of downstream signaling events that regulate critical cellular processes such as proliferation, survival, differentiation, and migration.[5][7] The primary signaling pathways activated by EGFR and HER2 include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.[6][8][9] Dysregulation of these pathways, often due to EGFR/HER2 overexpression or mutation, is a hallmark of many cancers.[10] this compound, by irreversibly inhibiting EGFR, effectively blocks the initiation of these oncogenic signaling cascades.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against EGFR and in various cellular contexts. This data is crucial for understanding its potency and selectivity.
| Target/Assay | IC₅₀ Value | Assay Type | Source |
| EGFR Kinase | 370 ± 120 pM | Biochemical Kinase Assay | [1] |
| EGFR Kinase | 250 - 490 pM | Biochemical Kinase Assay | [11] |
| EGF-stimulated EGFR Autophosphorylation | ~5 nM | Cell-based Assay (A431 cells) | [1][11] |
| Cell Proliferation (EGFR or c-erbB-2 overexpressing cells) | 31 - 125 nM | Cell Viability Assay | [1][9] |
| Cell Growth (A431 human epidermoid carcinoma) | 79 nM | Cell-based Assay | [12] |
| Cell Growth (SK-BR-3 breast cancer) | 17 nM | Cell-based Assay | [12] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of irreversible EGFR inhibitors like this compound.
EGFR Kinase Assay (Radiometric)
This protocol is adapted from established methods to measure the enzymatic activity of EGFR and the inhibitory potential of compounds using a radiometric assay.[13]
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate: Poly(Glu, Tyr) 4:1
-
ATP
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
In a microcentrifuge tube, add 10 µL of the diluted this compound or vehicle (for positive and negative controls).
-
Add 10 µL of EGFR enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
To initiate the kinase reaction, add 20 µL of a master mix containing the kinase substrate, ATP, and [γ-³²P]ATP. The final concentrations should be optimized, but typical ranges are 10-100 µM for ATP and 0.1-1 mg/mL for the substrate.
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Spotting: Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5-10 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition: Place the washed P81 papers into scintillation vials with an appropriate scintillant and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software package.
Cell Viability Assay (MTS)
This protocol describes a colorimetric method to assess the effect of this compound on cell proliferation and viability.[1][14][15]
Materials:
-
Cell line of interest (e.g., A431, SK-BR-3)
-
Complete cell culture medium
-
This compound
-
MTS reagent (containing PES)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the MTS tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for EGFR Phosphorylation
This protocol details the detection of EGFR phosphorylation levels in cells treated with this compound.[12][16][17]
Materials:
-
Cell line of interest
-
Serum-free and complete culture medium
-
EGF (or other EGFR ligand)
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-EGFR antibody to normalize for protein loading.
Conclusion
This compound is a powerful research tool for investigating EGFR signaling and holds significant potential for therapeutic applications. Its irreversible mechanism of action provides sustained and potent inhibition of EGFR kinase activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important inhibitor. Understanding the biochemical and cellular characteristics of this compound, along with robust experimental methodologies, is essential for advancing our knowledge of EGFR-driven diseases and developing novel therapeutic strategies.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EGFR and HER-2 antagonists in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. selleckchem.com [selleckchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
CL-387785: An In-depth Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor signaling. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Target Profile and Potency
This compound is a highly potent inhibitor of EGFR. In vitro kinase assays have demonstrated its ability to inhibit EGFR with an IC50 value of approximately 370 pM.[1] The compound also effectively inhibits the autophosphorylation of EGFR in cellular assays at nanomolar concentrations.
Table 1: In Vitro and Cellular Potency of this compound against Primary Targets
| Target | Assay Type | IC50 Value | Cell Line | Source |
| EGFR | In vitro kinase assay | 370 pM | - | [1] |
| EGFR Autophosphorylation | Cellular assay | 5 nM | A431 | [1] |
| c-erbB-2 (HER2) expressing cells | Cell proliferation assay | 31 nM | - | [1] |
| EGFR (T790M mutant) expressing cells | Cell proliferation assay | - | H1975 | [2] |
Target Selectivity and Off-Target Profile
The inhibitory activity of this compound extends to the T790M mutant of EGFR, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[2] This positions this compound as a valuable tool for studying and potentially overcoming this resistance mechanism.
Further research is required to fully elucidate the off-target profile of this compound against a broad panel of kinases. Researchers are encouraged to perform comprehensive kinome profiling to identify any potential off-target interactions that may contribute to the compound's overall biological activity or toxicity.
Signaling Pathway
This compound exerts its effects by inhibiting the EGFR signaling pathway. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins and initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. By irreversibly binding to the ATP-binding site of EGFR, this compound blocks these downstream signals.
References
CL-387785 in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound in the context of non-small cell lung cancer (NSCLC). It is designed to serve as a detailed resource for researchers and drug development professionals working on targeted therapies for NSCLC. This document outlines the mechanism of action of this compound, its inhibitory activity against wild-type and mutant forms of EGFR, and its efficacy in both in vitro and in vivo models of NSCLC. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also provided to facilitate further research and development.
Introduction
The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in non-small cell lung cancer (NSCLC). Activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, lead to constitutive kinase activity and are key drivers of tumorigenesis in a subset of NSCLC patients. While first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have shown significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[1][2]
This compound is a second-generation, irreversible EGFR inhibitor designed to overcome this resistance. It belongs to the quinazoline class of compounds and contains a reactive Michael acceptor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[3][4] This irreversible binding leads to sustained inhibition of EGFR signaling. This guide summarizes the key preclinical findings and methodologies related to the evaluation of this compound in NSCLC.
Mechanism of Action
This compound functions as an irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism involves the formation of a covalent bond with Cysteine 797, located at the edge of the ATP-binding cleft of EGFR.[3][4] This covalent modification permanently inactivates the receptor, leading to the inhibition of its downstream signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[5]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EGFR (in vitro) | Kinase Assay | 370 pM | [6][7] |
| EGFR (in vivo autophosphorylation) | Cellular Assay | 5 nM | [2] |
| NIH3T3 (EGF-stimulated autophosphorylation) | Cellular Assay | 2.5 nM | [6] |
| A431 (EGF-induced autophosphorylation) | Cellular Assay | 5 nM | [6] |
| EGFR or c-erbB-2 overexpressing cells | Proliferation Assay | 31-125 nM | [2] |
| H1975 (L858R/T790M) | Proliferation Assay | Concentration-dependent inhibition | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| EGFR-overexpressing tumor in nude mice | 80 mg/kg/day, p.o. | Profoundly blocked tumor growth | [2] |
| HCA-7 induced xenograft | 25 mg/kg | Reduced tumor growth | [6] |
| HCA-7 induced xenograft | 100 mg/kg | Prevented tumor growth entirely | [6] |
| HCT-116 induced xenograft | 50 mg/kg, i.p. | Effective at reducing tumor growth | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
EGFR Kinase Assay (Radiometric)
This protocol is adapted from a method to measure the enzymatic activity of EGFR and the inhibitory potential of compounds like this compound.[6]
Materials:
-
Recombinant EGFR enzyme
-
Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)
-
[³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl₂, 200 µM sodium orthovanadate)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose filter paper
-
0.5% Phosphoric acid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., 30 mM HEPES, pH 7.4).
-
In a microcentrifuge tube, pre-incubate 10 µL of the diluted this compound with 3 µL of recombinant EGFR enzyme on ice for 10 minutes.
-
Initiate the kinase reaction by adding a master mix containing:
-
5 µL of peptide substrate (final concentration 400 µM)
-
10 µL of 4x kinase reaction buffer
-
0.30 µL of [³³P]ATP
-
12 µL of H₂O
-
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Spot the entire reaction volume onto P81 filter papers.
-
Wash the filter papers twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.
-
Measure the radioactivity on the filter papers using a liquid scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[5]
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Downstream Signaling Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins like AKT and ERK.[8][9][10]
Materials:
-
NSCLC cell lines
-
Serum-free culture medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate NSCLC cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
Mandatory Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflows
Caption: Workflow for an in vitro EGFR kinase assay.
References
- 1. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CL-387785: A Technical Guide for Polycystic Kidney Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycystic kidney disease (PKD) is a genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. The epidermal growth factor receptor (EGFR) signaling pathway has been identified as a key driver of cyst growth and proliferation in both autosomal dominant (ADPKD) and autosomal recessive (ARPKD) forms of the disease. This technical guide provides an in-depth overview of CL-387785 (also known as EKI-785), a potent and irreversible EGFR tyrosine kinase inhibitor, as a research tool for investigating PKD. This document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and provides visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively and irreversibly targets the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, it effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.[1][2] Its efficacy in preclinical models of PKD has established it as a valuable tool for elucidating the role of EGFR signaling in cystogenesis and for the evaluation of potential therapeutic strategies.[3][4][5]
Mechanism of Action in Polycystic Kidney Disease
In PKD, the EGFR is often overexpressed and mislocalized to the apical membrane of cyst-lining epithelial cells, where it is constitutively activated.[4][6] This aberrant EGFR signaling is thought to be a primary driver of the hyperproliferation of these cells, a hallmark of cyst expansion.[6] this compound directly counteracts this by irreversibly inhibiting EGFR kinase activity, thereby attenuating the downstream signaling pathways that promote cell division and cyst growth.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in PKD research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EGFR IC₅₀ | 370 pM | Recombinant Enzyme | [2][3] |
| EGF-stimulated EGFR Autophosphorylation IC₅₀ | 5 nM | Cells | [3] |
| Cell Proliferation IC₅₀ | 31 nM | Cell lines overexpressing EGF-R or c-erbB-2 | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of PKD
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Balb/c-bpk/bpk (BPK) mouse (ARPKD) | 90 mg/kg, intraperitoneal injection | Marked reduction in collecting tubule cystic lesions, improved renal function, decreased biliary abnormalities, and prolonged lifespan. | [3][5] |
| Han:SPRD rat (ADPKD) | 90 mg/kg, intraperitoneal injection every third day | Lower kidney weights, reduced serum blood urea nitrogen (BUN), decreased cyst volumes, and lower fibrosis scores. Reversed EGFR activation to wild-type levels. | [4] |
Experimental Protocols
In Vitro Protocols
4.1.1 EGFR Kinase Assay (Radiometric)
This protocol is adapted from a general method for assessing EGFR kinase activity and can be used to determine the inhibitory potential of this compound.
-
Materials:
-
Recombinant EGFR enzyme
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 30 mM HEPES, pH 7.4)
-
Peptide substrate (e.g., RR-SRC)
-
ATP (including [γ-³³P]ATP)
-
4x reaction buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl₂, 200 µM sodium orthovanadate)
-
P81 phosphocellulose paper
-
0.5% phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube, incubate 10 µL of the this compound dilution with 3 µL of diluted recombinant EGFR enzyme on ice for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of peptide substrate, 10 µL of 4x reaction buffer, 0.30 µL of [γ-³³P]ATP, and 12 µL of H₂O.
-
Incubate the reaction mixture at room temperature for 90 minutes.
-
Spot the entire reaction volume onto P81 filter paper.
-
Wash the filter paper twice with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition of EGFR kinase activity at each this compound concentration to determine the IC₅₀ value.[7]
-
4.1.2 Cell-Based EGFR Autophosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on EGFR phosphorylation in cultured cells.
-
Materials:
-
PKD model cells (e.g., Pkd1-null mouse kidney cells or human ADPKD cyst-lining cells)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
EGF (or other EGFR ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate PKD model cells and grow to desired confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[8]
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[8]
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting to detect phospho-EGFR, total EGFR, and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the effect of this compound on EGFR phosphorylation.[9][10]
-
4.1.3 3D Cyst Culture Assay
This protocol describes a method for growing cysts in a 3D matrix to test the effect of this compound on cyst growth.
-
Materials:
-
Procedure:
-
Mix cells with the extracellular matrix gel and plate in 384-well plates.
-
Allow cysts to form for 72-96 hours.
-
Induce cyst swelling by adding forskolin to the medium.
-
Treat the cysts with various concentrations of this compound.
-
After a 72-hour incubation, fix and stain the cysts (e.g., for nuclei and F-actin).
-
Use a high-content imaging system to quantify cyst size and number.[11]
-
In Vivo Protocol: Treatment of PKD Animal Models
This protocol provides a general framework for treating rodent models of PKD with this compound.
-
Materials:
-
PKD animal model (e.g., Balb/c-bpk/bpk mice or Han:SPRD rats)
-
This compound
-
Vehicle for injection (e.g., a solution of DMSO, PEG300, Tween80, and water)[7]
-
Syringes and needles for intraperitoneal injection
-
-
Procedure:
-
Drug Preparation: Prepare the dosing solution of this compound in a suitable vehicle. For example, a 60 mg/mL stock in DMSO can be diluted in a mixture of PEG300, Tween80, and ddH₂O.[7] The final solution should be clear and administered immediately.
-
Dosing and Administration: Administer this compound via intraperitoneal injection at a dose of 90 mg/kg. The frequency of administration may vary depending on the model and study design (e.g., daily or every third day).[3][4][5]
-
Monitoring: Monitor the animals for general health, body weight, and any potential adverse effects.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect kidneys and blood.
-
Kidney Analysis: Measure total kidney weight and calculate the kidney-to-body-weight ratio. Perform histological analysis (e.g., H&E staining) to determine the cystic index (the percentage of the kidney occupied by cysts) and assess fibrosis (e.g., with Sirius Red or Masson's trichrome staining).[4][12][13]
-
Blood Analysis: Measure serum creatinine and BUN levels to assess kidney function.[4]
-
Immunohistochemistry: Perform immunohistochemical staining on kidney sections to assess the expression and localization of EGFR and downstream signaling proteins.[4]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in PKD and the experimental workflows for studying the effects of this compound.
Caption: EGFR signaling pathway in PKD and the inhibitory action of this compound.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for this compound in PKD animal models.
Conclusion
This compound is a powerful research tool for investigating the role of EGFR signaling in the pathogenesis of polycystic kidney disease. Its potent and irreversible inhibitory activity allows for the robust interrogation of this pathway in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of PKD, with the ultimate goal of advancing our understanding of this disease and developing novel therapeutic interventions.
References
- 1. A Patient‐Derived 3D Cyst Model of Polycystic Kidney Disease That Mimics Disease Development and Responds to Repurposing Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. EGF receptor tyrosine kinase inhibition attenuates the development of PKD in Han:SPRD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of polycystic kidney disease with a novel tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro 3D phenotypic drug screen identifies celastrol as an effective in vivo inhibitor of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Application of Cystic Index in the ADPKD Mouse Model - InnoSer [innoserlaboratories.com]
- 13. researchgate.net [researchgate.net]
CL-387785 (CAS RN: 194423-06-8): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its CAS number is 194423-06-8.[1][2][3][4][5] This quinazoline-based compound covalently binds to the EGFR, effectively blocking the downstream signaling pathways that contribute to cell proliferation, survival, and tumor growth.[2][6] this compound has demonstrated significant activity in both in vitro and in vivo models, including those resistant to first-generation EGFR inhibitors due to mutations such as T790M.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, detailed experimental protocols, and a visualization of its interaction with the EGFR signaling pathway.
Chemical and Physical Properties
This compound is a synthetic compound with the chemical name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide.[2]
| Property | Value | Reference |
| CAS Number | 194423-06-8 | [1][2][3][4][5] |
| Synonyms | EKI-785, WAY-EKI 785 | [1][7][9] |
| Molecular Formula | C₁₈H₁₃BrN₄O | [2][3] |
| Molecular Weight | 381.23 g/mol | [2][3][9] |
| Appearance | White to light yellow powder or crystals | [3][4] |
| Purity | ≥ 98% | [3][4] |
| Melting Point | 276 °C | [3] |
| Storage Conditions | ≤ -4 °C | [3] |
Mechanism of Action
This compound is an irreversible inhibitor of EGFR tyrosine kinase.[1][7] It functions by covalently binding to a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[8] This irreversible binding effectively and permanently inactivates the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][9] The primary pathways inhibited by the blockade of EGFR signaling include the RAS-RAF-MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a major regulator of cell survival and apoptosis.[10]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Biological Activity
In Vitro Activity
This compound exhibits potent inhibitory activity against EGFR kinase and cellular processes driven by EGFR signaling.
| Assay | Target/Cell Line | IC₅₀ Value | Reference |
| EGFR Kinase Activity | Recombinant EGFR | 370 pM | [1][7][9] |
| EGFR Autophosphorylation | A431 cells | 5 nM | [2][7][9] |
| Cell Proliferation | EGFR or c-erbB-2 overexpressing cells | 31 nM | [2][9] |
| Cell Proliferation | NIH3T3 cells | 2.5 nM | [9] |
| Cell Proliferation | H1975 cells | Concentration-dependent inhibition | [6] |
In Vivo Activity
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound.
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Nude Mice | EGFR-overexpressing tumor | 80 mg/kg/day (oral) | Profoundly blocked tumor growth | [6][9] |
| Nude Mice | HCA-7-induced xenograft | 25 mg/kg | Reduced tumor growth | [9] |
| Nude Mice | HCA-7-induced xenograft | 100 mg/kg | Completely prevented tumor growth | [9] |
| Nude Mice | HCT-116-induced xenograft | 50 mg/kg | Effective at reducing tumor growth | [7][9] |
Experimental Protocols
EGFR Kinase Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against EGFR kinase.
Caption: Workflow for the radiometric EGFR kinase assay.
Materials:
-
This compound
-
Recombinant EGFR enzyme
-
RR-SRC peptide (Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)
-
30 mM HEPES buffer, pH 7.4
-
4x Reaction Buffer: 50 mM HEPES (pH 7.4), 80 µM ATP, 40 mM MnCl₂, 200 µM Sodium Orthovanadate
-
[³³P]ATP (>2500 Ci/mmol)
-
P81 filter paper
-
0.5% Phosphoric acid
-
Liquid scintillation counter
Protocol:
-
Prepare stock solutions of this compound in 100% DMSO and dilute to desired concentrations with 30 mM HEPES, pH 7.4.[9]
-
In a reaction tube, incubate 10 µL of the this compound dilution with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.[9]
-
To initiate the kinase reaction, add the following components:
-
5 µL of RR-SRC peptide (final concentration 400 µM)
-
10 µL of 4x reaction buffer
-
0.30 µL of [³³P]ATP
-
12 µL of H₂O
-
-
Incubate the reaction mixture for 90 minutes at room temperature.[9]
-
Spot the entire reaction volume onto precut P81 filter papers.[9]
-
Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[9]
-
Measure the radioactivity on the filter paper using a liquid scintillation counter to quantify the amount of phosphorylated peptide.[9]
Cell Proliferation Assay (MTS-based)
This protocol outlines an MTS-based assay to evaluate the effect of this compound on the proliferation of cancer cell lines.
Caption: Workflow for the MTS-based cell proliferation assay.
Materials:
-
Cancer cell lines (e.g., A431, H1975)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed 10,000 cells per well in a 96-well flat-bottomed plate in complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells.
-
Incubate the cells with the inhibitor for 48 hours.[9]
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC₅₀ value from the dose-response curve.[9]
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound
-
Vehicle for drug administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg/day, orally) or vehicle to the respective groups.[6][9]
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Conclusion
This compound is a well-characterized, potent, and irreversible inhibitor of EGFR. Its ability to overcome resistance mediated by the T790M mutation makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. youtube.com [youtube.com]
- 7. promega.com.cn [promega.com.cn]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Proliferation Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
CL-387785: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CL-387785 (also known as EKI-785), an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.
Core Molecular Data
This compound is a potent and specific inhibitor of EGFR kinase activity. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citations |
| Molecular Weight | 381.23 g/mol | [1][2][3][4][5] |
| Chemical Formula | C₁₈H₁₃BrN₄O | [2][3][4][5] |
| IUPAC Name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | [3] |
| Synonyms | EKI-785, WAY-EKI 785 | [2][3][6] |
| CAS Number | 194423-06-8 | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor of the EGFR tyrosine kinase.[7] It covalently binds to the receptor, effectively blocking the ATP binding site and inhibiting EGF-stimulated autophosphorylation of tyrosine residues within the receptor.[3][7][8] This action prevents the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The inhibition is highly potent, with activity observed at picomolar concentrations in kinase assays and nanomolar concentrations in cellular assays.[3][8]
The EGFR signaling pathway, which is inhibited by this compound, is a critical regulator of cell growth. Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins and activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways. By preventing this initial phosphorylation event, this compound effectively shuts down these downstream signals.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
In Vitro and In Vivo Activity
This compound has demonstrated potent inhibitory activity in a variety of experimental settings.
| Assay Type | Target/Cell Line | IC₅₀ Value | Citations |
| EGFR Kinase Activity | Recombinant Enzyme | 370 ± 120 pM | [3][6] |
| EGFR Kinase Activity (in vivo) | - | 250 - 490 pM | [3][8] |
| EGF-Stimulated Autophosphorylation | Cells | ~5 nM | [3][8] |
| Cell Proliferation | EGFR or c-erbB-2 overexpressing cells | 31 - 125 nM | [3][9] |
In vivo studies using nude mice have shown that oral administration of this compound can profoundly block the growth of tumors that overexpress EGFR.[1][3] Doses as low as 25 mg/kg have been shown to reduce tumor growth, with higher doses (e.g., 80-100 mg/kg/day) preventing tumor growth entirely.[1]
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of this compound.
In Vitro EGFR Kinase Assay
This protocol outlines a method to determine the IC₅₀ of this compound against recombinant EGFR kinase.
Figure 2: Workflow for a typical in vitro EGFR kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare stock solutions of this compound (e.g., 500 µM in 100% DMSO) and create serial dilutions to the desired concentrations using a buffer such as 30 mM HEPES, pH 7.4.[1]
-
Enzyme Incubation: In a reaction vessel, incubate various concentrations of this compound with recombinant EGFR enzyme on ice for 10 minutes to allow for binding.[1]
-
Reaction Initiation: Start the kinase reaction by adding a master mix containing a peptide substrate (e.g., 400 µM final concentration of RR-SRC), a 4x reaction buffer (containing 50 mM HEPES pH 7.4, 40 mM MnCl₂, and 200 µM sodium orthovanadate), and radiolabeled ATP (e.g., [³³P]ATP).[1]
-
Reaction Incubation: Allow the reaction to proceed at room temperature for a defined period, for instance, 90 minutes.[1]
-
Termination and Measurement: Stop the reaction by spotting the entire volume onto P81 phosphocellulose filter papers. Wash the filters multiple times with 0.5% phosphoric acid to remove unincorporated ATP.[1]
-
Data Analysis: Measure the radioactivity remaining on the filters using a liquid scintillation counter. The amount of incorporated radiolabel corresponds to the kinase activity. Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.[1]
Cell Proliferation (MTS) Assay
This protocol describes how to measure the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., those overexpressing EGFR) in 96-well flat-bottomed plates at a density of approximately 10,000 cells per well.[1]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions.[1]
-
MTS Reagent Addition: Add an MTS reagent (such as CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.[1]
-
Incubation and Measurement: Incubate for 1-4 hours, then measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of the compound to determine the IC₅₀ value.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO, with reported solubilities of up to 200 mg/mL.[8] It is insoluble in water and ethanol.[5]
-
Storage: The solid compound should be stored at -20°C.[5][8] Stock solutions in DMSO should also be stored at -20°C.
This guide is intended for research purposes only and not for human or veterinary use.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | EGFR | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. CL-387,785 [sigmaaldrich.com]
- 9. This compound | 194423-06-8 | Data Sheet | BioChemPartner [biochempartner.com]
Methodological & Application
Application Notes and Protocols for CL-387785
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It demonstrates significant activity against both wild-type EGFR and certain mutant forms, making it a valuable tool for cancer research and drug development. These application notes provide detailed experimental protocols for in vitro and in vivo studies involving this compound, along with a summary of its inhibitory activity and a diagram of the EGFR signaling pathway it targets.
Mechanism of Action
This compound acts as an irreversible antagonist of EGFR.[2][4] It contains a reactive Michael acceptor that forms a covalent bond with the Cys-797 residue at the edge of the ATP-binding cleft of EGFR.[5] This covalent modification permanently disables the kinase activity of the receptor. By inhibiting EGFR autophosphorylation, this compound effectively blocks downstream signaling pathways, such as the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cancer cell proliferation, survival, invasion, and metastasis.[6] Notably, this compound has shown efficacy against the T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors.[3][5]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | Parameter | Value | Reference |
| EGFR Kinase | - | IC50 | 370 pM | [1][2][3] |
| EGF-stimulated EGFR Autophosphorylation | NIH3T3 cells | IC50 | 2.5 nM | [1] |
| EGF-induced EGFR Autophosphorylation | A431 cells | IC50 | 5 nM | [1][3] |
| Cell Proliferation | Cell lines overexpressing EGF-R or c-erbB-2 | IC50 | 31 nM | [1][3] |
| BCRP-expressing Sf9 cells | Sf9 cells | IC50 | 0.2 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type/Condition | Dosage and Administration | Effect | Reference |
| Nude Mice | EGF-R overexpressing tumor | 80 mg/kg/day, p.o. | Profoundly blocks tumor growth | [1][3] |
| Balb/c-bpk/bpk Mice | Autosomal Recessive Polycystic Kidney Disease (ARPKD) | 90 mg/kg, i.p. | Marked reduction of cystic lesions, improved renal function, prolonged lifespan | [1][3] |
| Nude Mice | HCA-7-induced xenograft | 25 mg/kg | Reduces tumor growth | [1][3] |
| Nude Mice | HCA-7-induced xenograft | 100 mg/kg | Prevents tumor growth entirely | [1][3] |
| Nude Mice | HCT-116-induced xenograft | 50 mg/kg | Effective at reducing tumor growth | [1][3] |
Experimental Protocols
In Vitro Assays
1. EGFR Kinase Inhibition Assay (Liquid Scintillation)
This protocol details the determination of this compound's inhibitory activity against recombinant EGFR kinase.
Materials:
-
This compound
-
100% DMSO
-
30 mM HEPES, pH 7.4
-
Recombinant EGFR enzyme
-
100 mM HEPES, pH 7.4
-
Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)
-
4x Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate)
-
[³³P]ATP
-
P81 filter papers
-
0.5% Phosphoric acid
-
Liquid scintillation counter
Protocol:
-
Prepare a 500 µM stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock solution to the desired concentrations using 30 mM HEPES, pH 7.4.
-
In a reaction tube, incubate 10 µL of the diluted this compound with 3 µL of recombinant EGFR enzyme (1:120 dilution in 100 mM HEPES, pH 7.4) on ice for 10 minutes.
-
To initiate the kinase reaction, add the following components:
-
5 µL of peptide substrate (final concentration 400 µM)
-
10 µL of 4x reaction buffer
-
0.30 µL of [³³P]ATP
-
12 µL of H₂O
-
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Spot the entire reaction volume onto precut P81 filter papers.
-
Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.
-
Measure the radioactivity on the filter discs using a liquid scintillation counter to determine the extent of peptide phosphorylation.
-
Calculate the IC50 value from the dose-response curve.
2. Cell Proliferation Assay (MTS Assay)
This protocol outlines the procedure to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, H1975)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottomed plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay kit (Promega) or similar MTS reagent
-
Plate reader
Protocol:
-
Seed 10,000 cells per well in a 96-well plate with 100 µL of complete culture medium.
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.
3. EGFR Autophosphorylation Inhibition Assay (Western Blot)
This protocol describes how to measure the inhibition of EGF-stimulated EGFR autophosphorylation in cells treated with this compound.
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
Serum-free cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of EGFR autophosphorylation.
In Vivo Studies
1. Xenograft Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft (e.g., HCA-7, HCT-116)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral (p.o.) or intraperitoneal (i.p.) administration
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. For oral administration, a common vehicle is a solution of DMSO, PEG300, Tween 80, and ddH₂O.[1] For intraperitoneal injection, a different vehicle might be used.
-
Administer this compound or the vehicle to the respective groups daily at the desired dose (e.g., 25-100 mg/kg).
-
Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the treatment effect.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Workflow: In Vitro Cell Proliferation Assay
The following diagram illustrates the workflow for an in vitro cell proliferation assay using this compound.
Caption: Workflow for an in vitro cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
CL-387785 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It belongs to the class of 4-anilinoquinazoline inhibitors and specifically targets the ATP-binding site of the EGFR kinase domain. By forming a covalent bond with a cysteine residue (Cys797) at the edge of the ATP cleft, this compound effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[3] This irreversible inhibition makes this compound a valuable tool for studying EGFR signaling and a potential therapeutic agent for cancers driven by EGFR dysregulation.
This guide provides detailed application notes and protocols for the in vitro evaluation of this compound, including its effects on enzyme activity, cellular proliferation, and key signaling pathways.
Mechanism of Action
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-Akt pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.
This compound acts as an ATP-competitive inhibitor, irreversibly binding to the EGFR kinase domain and preventing its activation.[2][6] This blockade of EGFR autophosphorylation leads to the inhibition of downstream signaling and a reduction in cancer cell proliferation.[1][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Kinase Assay | EGFR | IC50 | 370 pM | [1][2] |
| EGFR Autophosphorylation | NIH3T3 cells | IC50 | 2.5 nM | [1] |
| EGFR Autophosphorylation | A431 cells | IC50 | 5 nM | [1] |
| Cell Proliferation | Cells overexpressing EGF-R or c-erbB-2 | IC50 | 31 nM | [1] |
| Cell Proliferation | MDA-MB-468 (TNBC) | IC50 | 0.7 ± 0.3 µM | [7] |
| Cell Proliferation | MDA-MB-231 (TNBC) | IC50 | 0.5 ± 0.2 µM | [7] |
| Cell Proliferation | H1975 (NSCLC) | - | Concentration- and time-dependent inhibition | [8] |
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
EGFR Kinase Assay (Radiometric)
This protocol is adapted from a standard radiometric kinase assay to determine the IC50 of this compound against recombinant EGFR.[1]
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human EGFR enzyme
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 40 mM MnCl2, 200 µM sodium orthovanadate)
-
Peptide substrate (e.g., RR-SRC)
-
ATP
-
[γ-³³P]ATP
-
P81 phosphocellulose filter paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in 30 mM HEPES, pH 7.4.
-
In a reaction tube, add 10 µL of the this compound dilution.
-
Add 3 µL of diluted recombinant EGFR enzyme and incubate on ice for 10 minutes.
-
Initiate the kinase reaction by adding a master mix containing:
-
5 µL of 400 µM peptide substrate
-
10 µL of 4x reaction buffer
-
0.30 µL [γ-³³P]ATP
-
12 µL H₂O
-
-
Incubate the reaction for 90 minutes at room temperature.
-
Spot the entire reaction volume onto a P81 filter paper.
-
Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a liquid scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: EGFR radiometric kinase assay workflow.
Cell Viability/Proliferation Assay (MTS/XTT/MTT)
This protocol describes a general method for assessing the effect of this compound on the viability and proliferation of cancer cell lines.[1][7][9]
Materials:
-
Cancer cell line of interest (e.g., A431, MDA-MB-468)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS, XTT, or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][7][10]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][7]
-
Add the appropriate viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).[9]
-
Incubate for 1-4 hours at 37°C.[9]
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.[9]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Cell viability assay workflow.
Western Blot for EGFR Phosphorylation
This protocol is for detecting the inhibition of EGFR autophosphorylation in cells treated with this compound.[6][11]
Materials:
-
Cancer cell line with EGFR expression (e.g., A431)
-
Serum-free cell culture medium
-
This compound
-
EGF
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[6]
-
Treat the cells with various concentrations of this compound for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[6]
-
Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[6]
-
Lyse the cells with lysis buffer and collect the total protein extract.[6]
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on EGFR phosphorylation relative to total EGFR and a loading control (actin).
Caption: Western blot workflow for EGFR phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL-387785 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a critical target for therapeutic intervention.[4][5] this compound covalently binds to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to the inhibition of its kinase activity and subsequent downstream signaling pathways.[6] This mechanism effectively blocks cancer cell proliferation, reduces apoptosis, and can overcome resistance to other EGFR inhibitors caused by mutations such as T790M.[3][6]
These application notes provide detailed protocols for the use of this compound in cell culture, guidelines for determining optimal concentrations, and methods for assessing its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | IC50 Value | Cell Lines/Conditions | Reference |
| EGFR Kinase Activity | 370 pM | Recombinant Enzyme | [1][2][3] |
| EGFR Autophosphorylation | 5 nM | A431 cells | [1] |
| Cell Proliferation | 31 nM | Cell lines overexpressing EGF-R or c-erbB-2 | [1] |
| Cell Proliferation | 31-125 nM | EGFR or c-ErbB2 expressing cells |
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Assay Type | Suggested Concentration Range | Incubation Time | Notes |
| Inhibition of EGFR Phosphorylation | 1 nM - 100 nM | 1 - 4 hours | Serum-starve cells prior to treatment for optimal results. |
| Cell Viability/Proliferation (e.g., MTS/MTT) | 10 nM - 2000 nM | 48 - 72 hours | Perform a dose-response curve to determine the IC50 for your specific cell line. |
| Apoptosis Assay (e.g., Annexin V) | 1x, 5x, 10x IC50 | 24 - 48 hours | Use concentrations around the predetermined IC50 for proliferation. |
| Western Blotting for Downstream Signaling | 10 nM - 500 nM | 2 - 24 hours | Time course and dose-response experiments are recommended. |
Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers several downstream signaling cascades crucial for cell growth, proliferation, and survival.[4][7] The primary pathways include the RAS-RAF-MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and inhibition of apoptosis.[7] this compound, as an irreversible EGFR inhibitor, blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound, for example, 10 mM, in DMSO.[3] Note that the solubility in DMSO can be high (e.g., 60-76 mg/mL).[1][3]
-
To prepare a 10 mM stock solution (Molecular Weight of this compound is 381.23 g/mol ), dissolve 3.81 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
General Cell Culture and Treatment Workflow
This workflow provides a general outline for treating cells with this compound for subsequent analysis.
Cell Viability Assay (MTS/MTT Assay)
This protocol is to determine the IC50 of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)[1]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 nM to 10 µM.[9] Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][8]
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[9]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
Complete culture medium and serum-free medium
-
This compound stock solution
-
EGF (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR activity.[9]
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) for a specified time (e.g., 2-6 hours).[9] Include a vehicle control.
-
(Optional) Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to induce robust EGFR phosphorylation.[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 (e.g., 1x, 5x, 10x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Detach adherent cells using trypsin-EDTA.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[9]
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of CL-387785 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: CL-387785 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Chemical and Physical Properties
This compound is a cell-permeable anilinoquinazoline compound that covalently binds to the EGFR kinase domain, leading to its irreversible inhibition.[4] Understanding its fundamental properties is essential for accurate stock preparation.
| Property | Value |
| Synonyms | EKI-785, WAY-EKI 785 |
| Molecular Formula | C₁₈H₁₃BrN₄O |
| Molecular Weight | 381.23 g/mol [1][5] |
| Appearance | Pale yellow solid |
| Purity | ≥95% (HPLC) |
Solubility in DMSO
The solubility of this compound in DMSO can vary based on the purity of the compound and the quality of the solvent. It is crucial to use anhydrous, high-quality DMSO, as moisture can reduce solubility.[1]
| Reported Solubility (mg/mL) | Molar Concentration (mM) |
| 60 mg/mL | 157.39 mM[5] |
| 76 mg/mL | 199.35 mM[1] |
| 200 mg/mL | 524.64 mM |
Note: Sonication may be required to achieve complete dissolution at higher concentrations.[5]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile, filter-barrier tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.0005 L x 381.23 g/mol = 1.906 mg
-
This calculation is for a final volume of 500 µL. Adjust as needed.
-
-
Weighing: Carefully weigh 1.906 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 500 µL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the solution for 5-10 minutes in a water bath sonicator. The final solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.
Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 year[2] |
| -80°C | Up to 2 years[2] |
Note: Once an aliquot is thawed, it should be used immediately. Any remaining solution in the thawed aliquot should be discarded to ensure experimental consistency.
Application Notes: Mechanism of Action
This compound is an irreversible inhibitor of EGFR. Upon ligand (e.g., EGF) binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[6] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[6][7][8] this compound covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, preventing ATP from binding and thereby blocking autophosphorylation and all subsequent downstream signaling.[4]
Caption: Inhibition of EGFR signaling by this compound.
Dilution for Cell Culture Experiments
To use the 10 mM stock solution in a cell culture experiment, it must be serially diluted. For example, to achieve a final concentration of 100 nM in 2 mL of cell culture medium:
-
Intermediate Dilution: Prepare a 1000X working solution (100 µM) by diluting the 10 mM stock 1:100.
-
Take 1 µL of 10 mM this compound stock.
-
Add to 99 µL of sterile DMSO or cell culture medium.
-
-
Final Dilution: Add 2 µL of the 100 µM working solution to 2 mL of cell culture medium. This results in a final concentration of 100 nM and a final DMSO concentration of 0.1%.
Note: Always prepare a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent on the cells. It is advisable to pre-warm the culture medium to 37°C before adding the inhibitor to avoid precipitation.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | EGFR | TargetMol [targetmol.com]
- 6. ClinPGx [clinpgx.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: CL-387785 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Overexpression or mutational activation of EGFR is a key driver in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[3][4] this compound covalently binds to a specific cysteine residue (Cys 797) at the edge of the ATP-binding cleft of EGFR, leading to sustained inhibition of its signaling activity.[3] This targeted mechanism has shown significant anti-proliferative effects in preclinical models, particularly in in vivo xenograft studies, where it has demonstrated the ability to profoundly block tumor growth.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo xenograft models.
Mechanism of Action
This compound selectively targets the EGFR, a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events.[3][5] These pathways, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, invasion, and angiogenesis.[5] By irreversibly binding to EGFR, this compound blocks its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to a cytostatic effect on tumor cells that overexpress EGFR or its family member, c-erbB-2.[1]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from various in vivo xenograft studies investigating the anti-tumor efficacy of this compound.
| Cell Line (Cancer Type) | Animal Model | This compound Dosage | Administration Route | Outcome |
| Cells overexpressing EGF-R | Nude Mice | 80 mg/kg/day | Oral (p.o.) | Profoundly blocked tumor growth.[1] |
| HCA-7 | Nude Mice | 25 mg/kg | Not Specified | Reduced tumor growth.[1] |
| HCA-7 | Nude Mice | 100 mg/kg | Not Specified | Prevented tumor growth entirely.[1] |
| HCT-116 | Nude Mice | 50 mg/kg | Intraperitoneal (i.p.) | Effective at reducing tumor growth.[1] |
Experimental Protocols
Herein are detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of this compound.
Protocol 1: Human Tumor Xenograft Model Establishment
1. Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., A549, HCA-7, HCT-116) in their recommended growth medium until they reach 80-90% confluency.[6]
-
Harvest the cells using trypsin-EDTA, wash them with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer.[7]
-
Assess cell viability using trypan blue exclusion; viability should be above 90%.[7]
-
Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of serum-free medium and Matrigel at a concentration suitable for injection (e.g., 3 x 10^6 to 5 x 10^6 cells per 100-200 µL).[7][8] Keep the cell suspension on ice.[8]
2. Animal Handling and Tumor Cell Implantation:
-
Use immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, aged 4-6 weeks.[7] Allow for an acclimatization period of at least one week.[9]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject the prepared cell suspension subcutaneously (s.c.) into the flank of each mouse using a 27- or 30-gauge needle.[7]
-
Monitor the mice regularly for tumor formation.
Protocol 2: this compound Administration and Tumor Monitoring
1. Preparation of this compound Dosing Solution:
-
The formulation for in vivo administration will depend on the chosen route (oral gavage or intraperitoneal injection). A common method involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of DMSO and saline. It is crucial to perform small-scale solubility and stability tests to determine the optimal vehicle.
2. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.[7]
-
Administer this compound at the desired dosage (e.g., 25, 50, 80, or 100 mg/kg) and route (p.o. or i.p.) according to the experimental design (e.g., daily).[1]
-
The control group should receive the vehicle only.
3. Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[7]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound in vivo xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ClinPGx [clinpgx.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. 2.11. Generation of Tumor Xenografts and In Vivo Treatments [bio-protocol.org]
Application Notes and Protocols for CL-387,785 Western Blot Analysis of p-EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387,785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a key transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), undergoes autophosphorylation at multiple tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cellular processes like proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[3][4][5]
CL-387,785 acts as an ATP-competitive inhibitor, forming a covalent bond with a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR.[4] This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling. Western blotting is a fundamental technique to assess the efficacy of inhibitors like CL-387,785 by quantifying the phosphorylation status of EGFR (p-EGFR) in treated cells. These application notes provide a comprehensive protocol for utilizing CL-387,785 in Western blot analysis to monitor EGFR phosphorylation.
Quantitative Data Summary
The inhibitory activity of CL-387,785 on EGFR phosphorylation and cell proliferation has been documented in various cell lines. The following table summarizes key quantitative data.
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |
| CL-387,785 | EGFR | Kinase Assay | - | 370 pM | [1][2] |
| CL-387,785 | p-EGFR | Cellular Autophosphorylation | A431 | 5 nM | [1] |
| CL-387,785 | p-EGFR | Cellular Autophosphorylation | NIH3T3 | 2.5 nM | [1] |
| CL-387,785 | Cell Proliferation | MTS Assay | EGFR or c-erbB-2 overexpressing cells | 31 nM | [1] |
Signaling Pathway Overview
CL-387,785 inhibits the phosphorylation of EGFR, a critical activation step for downstream signaling. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by CL-387,785.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of CL-387,785 on p-EGFR levels using Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MTS Assay for Cell Viability with CL-387,785
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTS assay is a colorimetric method widely used to assess cell viability and proliferation.[1][2][3] This assay is predicated on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[1][4][5] The reduction of MTS, facilitated by NAD(P)H-dependent dehydrogenase enzymes, results in the formation of a soluble formazan product that can be quantified by measuring its absorbance, typically at 490-500 nm.[2][3][5] The amount of formazan produced is directly proportional to the number of viable cells in the culture.[1]
CL-387,785 (also known as EKI-785) is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] EGFR is a key regulator of cellular processes such as proliferation, survival, and differentiation.[8][9] Its signaling is often dysregulated in various cancers, making it a prime target for therapeutic intervention.[9][10] CL-387,785 acts by covalently binding to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.[11] This application note provides a detailed protocol for utilizing the MTS assay to evaluate the cytotoxic and cytostatic effects of CL-387,785 on cancer cell lines.
Signaling Pathway
CL-387,785 targets the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and undergoes autophosphorylation, activating several downstream signaling cascades that promote cell proliferation, survival, and metastasis.[12][13] The three major signaling pathways activated by EGFR are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[12] CL-387,785 irreversibly inhibits the kinase activity of EGFR, thereby blocking these downstream signals and leading to a reduction in cell viability.
Caption: EGFR signaling pathway and the inhibitory action of CL-387,785.
Experimental Protocols
Materials and Reagents
-
Target cancer cell line(s) (e.g., A431, H1975, NIH3T3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CL-387,785 (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO₂)
Preparation of CL-387,785 Stock Solution
-
Prepare a high-concentration stock solution of CL-387,785 (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
MTS Assay Protocol for CL-387,785
The following workflow outlines the key steps for performing the MTS assay to determine the effect of CL-387,785 on cell viability.
Caption: Experimental workflow for the MTS assay with CL-387,785.
Detailed Steps:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[6]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of CL-387,785 in complete culture medium from the stock solution. The final concentrations should span a range that is expected to cover the IC50 value (e.g., 0.001 µM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6]
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
Data Presentation
The following table summarizes representative IC50 values of CL-387,785 in various cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| NIH3T3 (overexpressing EGF-R) | Fibroblast | Cell Proliferation | 31 nM | [6] |
| A431 | Epidermoid Carcinoma | EGFR Autophosphorylation | 5 nM | [6] |
| H1975 | Non-Small Cell Lung Cancer | Cell Proliferation | Concentration-dependent inhibition | [16] |
| Ba/F3 (expressing ERBB2) | Pro-B Cell | Cell Proliferation | ~2000 nM (for 2-day incubation) | [6] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. | Use fresh, sterile reagents and aseptic techniques. |
| Phenol red in the medium can interfere. | Use phenol red-free medium or subtract the absorbance of a no-cell control with the same medium. | |
| Low signal | Insufficient cell number. | Optimize cell seeding density. |
| Short MTS incubation time. | Increase the incubation time with the MTS reagent. | |
| Low metabolic activity of cells. | Ensure cells are healthy and in the exponential growth phase. | |
| Inconsistent results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently after seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. | |
| IC50 value out of expected range | Incorrect drug concentrations. | Verify the preparation of the stock solution and serial dilutions. |
| Cell line resistance to the drug. | Confirm the EGFR status of the cell line. | |
| Assay duration is too short or too long. | Optimize the drug incubation time. |
Conclusion
The MTS assay is a reliable and straightforward method for assessing the impact of the EGFR inhibitor CL-387,785 on cell viability. By following this detailed protocol, researchers can obtain reproducible and quantitative data to characterize the cytotoxic and cytostatic effects of this compound. Careful optimization of experimental parameters such as cell density, drug concentration range, and incubation times is crucial for generating high-quality results. These application notes provide a comprehensive guide for scientists in academic and industrial settings engaged in cancer research and drug development.
References
- 1. iscaconsortium.org [iscaconsortium.org]
- 2. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. CL-387785 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes: CL-387785 Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-anilinoquinazoline class of compounds, this compound covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding mechanism contributes to its high potency and sustained inhibitory activity against both wild-type EGFR and certain mutant forms that confer resistance to reversible inhibitors.[1] this compound also demonstrates significant inhibitory activity against other members of the ErbB family, notably HER2/c-erbB-2.[1][3] This document provides detailed protocols for performing a kinase assay to determine the inhibitory activity of this compound, along with relevant data and pathway information.
Mechanism of Action
This compound acts as an irreversible inhibitor by forming a covalent bond with the thiol group of a cysteine residue located at the edge of the ATP-binding cleft of the EGFR kinase domain. This covalent modification prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This targeted inhibition of EGFR signaling ultimately leads to the suppression of cell proliferation in cancer cells that are dependent on this pathway.
Data Presentation
In Vitro Potency of this compound
The following table summarizes the in vitro inhibitory potency of this compound against its primary targets, as determined by various biochemical and cell-based assays.
| Target | Assay Type | IC50 Value | Reference |
| EGFR | Biochemical Kinase Assay | 370 pM | [1][2] |
| EGFR Autophosphorylation (in cells) | Cell-based Assay | ~5 nM | [1] |
| Cell Proliferation (EGFR/c-erbB-2 overexpressing lines) | Cell-based Assay | 31-125 nM | [1] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Signaling Pathway
This compound primarily targets the EGFR/HER2 signaling pathway, a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR and HER2 form homo- or heterodimers, leading to the activation of their intracellular kinase domains and subsequent autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades, principally the RAS-RAF-MAPK and PI3K-AKT pathways. By irreversibly inhibiting the kinase activity of EGFR and HER2, this compound effectively blocks these downstream signals, leading to cell cycle arrest and inhibition of tumor growth.
Experimental Protocols
This section details a non-radiometric, luminescence-based kinase assay protocol adapted for determining the IC50 value of this compound against EGFR and HER2. This protocol is based on the widely used ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials and Reagents
-
Recombinant human EGFR and HER2/c-erbB-2 kinase (e.g., from Carna Biosciences, SignalChem, or similar)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (stored as a 10 mM stock in DMSO at -20°C)
-
ATP (10 mM stock solution)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Detailed Protocol
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series would be 100 µM. Perform 1:3 or 1:5 serial dilutions to generate a 10-point curve.
-
-
Reaction Setup (96-well plate format):
-
Prepare a "2X Kinase/Substrate Mix" in Kinase Reaction Buffer. The final concentration of the kinase and substrate will depend on the specific activity of the enzyme lot and should be optimized beforehand. A starting point could be 10 ng/µL of kinase and 0.2 mg/mL of Poly(Glu, Tyr).
-
Prepare a "2X ATP/Inhibitor Mix" in Kinase Reaction Buffer. Dilute the serially diluted this compound from DMSO into the buffer. The final ATP concentration should be at or near the Km for the specific kinase (typically 10-50 µM). The final DMSO concentration in the reaction should not exceed 1%.
-
Add 12.5 µL of the 2X Kinase/Substrate Mix to each well of the plate.
-
To initiate the kinase reaction, add 12.5 µL of the 2X ATP/Inhibitor Mix to the corresponding wells. The total reaction volume will be 25 µL.
-
Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a highly potent, irreversible inhibitor of EGFR and HER2. The provided protocol for a luminescence-based kinase assay offers a robust and non-radiometric method for determining the inhibitory potency of this compound and similar compounds. This information is crucial for researchers in the field of oncology and drug discovery for characterizing the activity of potential therapeutic agents targeting the ErbB family of receptor tyrosine kinases. While a broad kinome selectivity profile for this compound is not extensively documented in the public domain, its high potency and irreversible mechanism of action against EGFR and HER2 make it a valuable tool for cancer research.
References
Application Notes and Protocols for CL-387785
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-anilinoquinazoline class of compounds, it contains a reactive Michael acceptor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[3] This irreversible binding leads to a sustained inhibition of EGFR signaling pathways, which are often dysregulated in various cancers, making this compound a valuable tool for cancer research and drug development. These application notes provide a comprehensive guide for the laboratory use of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound specifically targets the EGFR, a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. This autophosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4]
This compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting these downstream signaling pathways.[4] Its irreversible nature provides a prolonged duration of action. Notably, this compound has shown efficacy against certain EGFR mutants that are resistant to first-generation reversible inhibitors, such as the T790M mutation.[3][6]
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular potency of this compound from various studies.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EGFR Kinase | 370 pM | [1][2] |
| IC50 | EGF-stimulated EGFR Autophosphorylation (in cells) | 5 nM | [1][6] |
| IC50 | Cell Proliferation (cells overexpressing EGF-R or c-erbB-2) | 31 nM | [1][6] |
| IC50 | Cell Proliferation (MDA-MB-468 cells) | 0.7 ± 0.3 µM | [7] |
| IC50 | Cell Proliferation (MDA-MB-231 cells) | 0.5 ± 0.2 µM | [7] |
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in various preclinical models. In nude mice with tumors overexpressing EGFR, oral administration of this compound at 80 mg/kg/day effectively blocked tumor growth.[1][6] Furthermore, doses as low as 25 mg/kg were shown to reduce the growth of HCA-7-induced xenograft tumors, with 100 mg/kg completely preventing tumor growth.[1] In HCT-116 xenograft models, a dose of 50 mg/kg was effective at reducing tumor growth.[1]
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro and cellular assays, this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 500 µM).[1][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations in vehicles like a mixture of PEG300, Tween80, and ddH2O, or corn oil may be required.[1]
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
Biochemical EGFR Kinase Assay (Radioactive)
This protocol is adapted from a method used to determine the IC50 of this compound against recombinant EGFR.[1]
Materials:
-
This compound stock solution (e.g., 500 µM in DMSO)
-
Recombinant EGFR enzyme
-
30 mM HEPES, pH 7.4
-
Peptide substrate (e.g., RR-SRC: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly)
-
4x Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate)
-
[γ-³³P]ATP
-
P81 phosphocellulose filter paper
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in 30 mM HEPES, pH 7.4.
-
In a reaction tube on ice, add 10 µL of the diluted this compound.
-
Add 3 µL of diluted recombinant EGFR enzyme and incubate on ice for 10 minutes.
-
Initiate the kinase reaction by adding a master mix containing:
-
5 µL of peptide substrate (final concentration 400 µM)
-
10 µL of 4x reaction buffer
-
0.30 µL of [γ-³³P]ATP
-
12 µL of sterile water
-
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Spot the entire reaction volume onto a precut P81 filter paper.
-
Wash the filter papers twice with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter papers using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTS/XTT)
This protocol describes a colorimetric assay to measure the effect of this compound on cell viability and proliferation.[1][7]
Materials:
-
Target cell line (e.g., A431, MDA-MB-468)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTS (e.g., CellTiter 96® AQueous One Solution) or XTT assay kit
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (no-cell control) and normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in cells.[4]
Materials:
-
Target cell line (e.g., A431)
-
Serum-free cell culture medium
-
6-well plates
-
This compound stock solution
-
Recombinant human EGF
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a desired duration (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.
Conclusion
This compound is a powerful research tool for investigating EGFR signaling in both normal and pathological contexts. Its irreversible mechanism of action and efficacy against certain drug-resistant mutants make it particularly valuable. The protocols provided here offer a starting point for utilizing this compound in a laboratory setting to explore its biochemical and cellular effects. As with any experimental work, optimization of concentrations, incubation times, and cell densities may be necessary for specific cell lines and research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com.cn [promega.com.cn]
- 6. This compound | EGFR | TargetMol [targetmol.com]
- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL-387785 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor, in various mouse models. The included data and protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound acts as a potent and irreversible inhibitor of EGFR tyrosine kinase.[1] It specifically targets the EGFR signaling pathway, which is often dysregulated in various cancers and other diseases. By covalently binding to the kinase domain of EGFR, this compound blocks the downstream signaling cascades that promote cell proliferation, survival, and migration.[2] This targeted inhibition makes it a valuable tool for studying EGFR-dependent processes and for preclinical evaluation of its therapeutic potential.
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in various mouse models.
Table 1: Efficacy of this compound in Xenograft Mouse Models
| Tumor Type | Mouse Strain | Dosage | Administration Route | Key Findings |
| HCA-7 (Colon Adenocarcinoma) | Nude Mice | 25 mg/kg | i.p. | Reduced tumor growth.[3] |
| HCA-7 (Colon Adenocarcinoma) | Nude Mice | 100 mg/kg | i.p. | Complete prevention of tumor growth.[3] |
| HCT-116 (Colorectal Carcinoma) | Nude Mice | 50 mg/kg | i.p. | Effective reduction in tumor growth.[3] |
| EGFR-overexpressing tumor | Nude Mice | 80 mg/kg/day | p.o. | Profoundly blocked tumor growth.[3] |
Table 2: Efficacy of this compound in a Polycystic Kidney Disease Mouse Model
| Disease Model | Mouse Strain | Dosage | Administration Route | Key Findings |
| Autosomal Recessive Polycystic Kidney Disease (ARPKD) | Balb/c-bpk/bpk (BPK) | 90 mg/kg | i.p. | Marked reduction of cystic lesions, improved renal function, and prolonged lifespan.[3] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound to mouse models based on published studies.
Protocol 1: Intraperitoneal (i.p.) Administration
This protocol is suitable for delivering this compound directly into the peritoneal cavity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween80
-
Sterile ddH2O
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the 60 mg/mL this compound DMSO stock solution to the PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
The final concentration of this working solution will be 3 mg/mL.
-
Note: This formulation should be used immediately for optimal results.[3]
-
-
Dosage Calculation:
-
Calculate the required volume for each mouse based on its weight and the desired dose (e.g., for a 20g mouse and a 90 mg/kg dose, the required dose is 1.8 mg, which corresponds to 0.6 mL of the 3 mg/mL working solution).
-
-
Administration:
-
Gently restrain the mouse.
-
Using a sterile syringe and needle, inject the calculated volume of the this compound working solution into the intraperitoneal cavity.
-
Protocol 2: Oral Gavage (p.o.) Administration
This protocol is for delivering this compound directly to the stomach.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil
-
Sterile microcentrifuge tubes
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 60 mg/mL).[3]
-
-
Working Solution Preparation (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 950 µL of corn oil.
-
Add 50 µL of the 60 mg/mL this compound DMSO stock solution to the corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
The final concentration of this working solution will be 3 mg/mL.
-
Note: This mixed solution should be used immediately.[3]
-
-
Dosage Calculation:
-
Calculate the required volume for each mouse based on its weight and the desired dose (e.g., for a 20g mouse and an 80 mg/kg dose, the required dose is 1.6 mg, which corresponds to approximately 0.53 mL of the 3 mg/mL working solution).
-
-
Administration:
-
Gently restrain the mouse.
-
Attach the oral gavage needle to the syringe containing the calculated dose.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the solution into the stomach.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound in a xenograft mouse model.
Caption: Typical workflow for a xenograft mouse model study.
Safety and Toxicity Considerations
While specific toxicity studies for this compound in mice are not extensively detailed in the provided search results, it is crucial to monitor animals for any signs of adverse effects. This includes daily monitoring of body weight, food and water intake, and general behavior. Any signs of distress should be noted and managed according to approved animal care protocols. As with any experimental compound, appropriate safety precautions should be taken by researchers during handling and administration.
References
Application Notes and Protocols for CL-387785, an Irreversible EGFR Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By covalently binding to the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling cascade is a well-established driver in various human cancers, making it a key target for therapeutic intervention. These application notes provide comprehensive protocols for utilizing this compound to study EGFR signaling and for assessing its anti-proliferative effects.
Chemical Properties
| Property | Value | Reference |
| Synonyms | EKI-785, WAY-EKI 785 | [2] |
| CAS Number | 194423-06-8 | [2] |
| Molecular Formula | C₁₈H₁₃BrN₄O | |
| Molecular Weight | 381.23 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against EGFR and cell lines dependent on ErbB family signaling.
| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |
| EGFR | In vitro kinase assay | 370 pM | [1][2] |
| EGFR Autophosphorylation | Cellular assay (A431 cells) | 5 nM | [1] |
| EGFR Autophosphorylation | Cellular assay (NIH3T3 cells) | 2.5 nM | [1] |
| Cell Proliferation | Cell lines overexpressing EGFR or c-erbB-2 (HER2) | 31 nM | [1] |
| H1975 (NSCLC) | Cell proliferation (MTT assay) | Concentration-dependent inhibition | [3][4] |
Signaling Pathway and Mechanism of Action
This compound acts as an irreversible inhibitor of EGFR. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for promoting cell proliferation and survival. This compound covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and blocking the autophosphorylation and subsequent activation of downstream signaling.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
This protocol is to determine the IC₅₀ of this compound against recombinant EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 40 mM MnCl₂, 200 µM sodium orthovanadate)
-
ATP (80 µM)
-
[γ-³³P]ATP
-
Peptide substrate (e.g., RR-SRC)
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in kinase buffer.
-
In a reaction tube, combine the recombinant EGFR kinase with the diluted this compound or vehicle (DMSO) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate, ATP, and [γ-³³P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 90 minutes) at room temperature.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
Cell line expressing EGFR (e.g., A431, H1975)
-
Complete cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
PBS (Phosphate-Buffered Saline), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the level of phosphorylation inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Activity Against Other ErbB Family Members
Resistance Mechanisms
A common mechanism of acquired resistance to first-generation EGFR inhibitors is the T790M "gatekeeper" mutation in the EGFR kinase domain. This mutation increases the affinity of the kinase for ATP, reducing the efficacy of competitive inhibitors. This compound, being an irreversible inhibitor, has been shown to overcome resistance conferred by the T790M mutation.[5][6] However, a subsequent C797S mutation, which removes the cysteine residue required for covalent binding, can confer resistance to irreversible inhibitors like this compound.[6]
Troubleshooting
-
Low signal in Western blot: Ensure complete cell lysis, adequate protein loading, and optimal antibody concentrations. Check the activity of the ECL reagent.
-
High background in Western blot: Increase the number and duration of washes. Ensure the blocking step is sufficient.
-
Variability in MTT assay: Ensure even cell seeding and proper mixing after adding the solubilization solution. Check for drug precipitation at high concentrations.
-
Inconsistent kinase assay results: Ensure the purity and activity of the recombinant kinase. Use fresh ATP and radioisotope.
Conclusion
This compound is a valuable research tool for investigating EGFR-driven signaling pathways and for evaluating the effects of irreversible EGFR inhibition on cancer cell proliferation. The protocols provided herein offer a framework for conducting robust in vitro and cellular assays to characterize the activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. EGFR Inhibitor this compound Suppresses the Progression of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL-387785 in Drug Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-anilinoquinazoline class of compounds, it covalently binds to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor signaling.[3] This irreversible mechanism of action makes this compound a valuable tool in cancer research and drug screening, particularly for overcoming resistance to first-generation EGFR inhibitors, such as the T790M mutation.[3][4] These application notes provide detailed protocols for utilizing this compound in common drug screening assays and summarize its activity across various experimental systems.
Mechanism of Action
This compound exerts its biological effects by targeting the EGFR, a transmembrane receptor tyrosine kinase crucial for regulating cell proliferation, differentiation, and survival.[5] Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[5]
This compound irreversibly inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[4][6] This leads to a cytostatic effect, inhibiting cell proliferation in cell lines that overexpress EGFR or its family member, c-erbB-2.[6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo inhibitory activities of this compound.
| In Vitro Activity of this compound | |
| Target | IC50 |
| EGFR Kinase Activity | 370 pM[1][4] |
| EGF-Stimulated EGFR Autophosphorylation in Cells | 5 nM[2][4][6] |
| Cell Proliferation (EGFR or c-erbB-2 overexpressing lines) | 31 nM[6] |
| Cell-Based Assay Data for this compound | ||
| Cell Line | Assay | IC50 |
| NIH3T3 | Inhibition of EGF stimulated human erbB1 autophosphorylation | 2.5 nM[6] |
| A431 | Inhibition of EGF-induced autophosphorylation of EGFR | 5 nM[6] |
| Sf9 (BCRP-expressing) | Efflux of Hoechst 33342 | 200 nM[6] |
| In Vivo Efficacy of this compound | |||
| Tumor Model | Dosage | Administration | Effect |
| HCA-7 Xenograft | 25 mg/kg | i.p. | Reduced tumor growth[6] |
| HCA-7 Xenograft | 100 mg/kg | i.p. | Prevented tumor growth[6] |
| HCT-116 Xenograft | 50 mg/kg | i.p. | Reduced tumor growth[6] |
| EGFR-Overexpressing Nude Mice | 80 mg/kg/day | p.o. | Profoundly blocked tumor growth[6] |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro EGFR Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR kinase.
Workflow Diagram:
Caption: Workflow for the in vitro EGFR kinase assay.
Materials:
-
This compound
-
Recombinant EGFR enzyme
-
Peptide substrate (e.g., RR-SRC)
-
4x Reaction Buffer (50 mM HEPES, pH 7.4, 80 µM ATP, 40 mM MnCl2, 200 µM sodium orthovanadate)
-
[³³P]ATP
-
P81 phosphocellulose filter paper
-
0.5% Phosphoric acid
-
Liquid scintillation counter
-
DMSO
-
30 mM HEPES, pH 7.4
Protocol:
-
Prepare a 500 µM stock solution of this compound in 100% DMSO.[6]
-
Create serial dilutions of the this compound stock solution to the desired concentrations using 30 mM HEPES, pH 7.4.[6]
-
In a reaction tube, incubate 10 µL of each this compound dilution with 3 µL of diluted recombinant EGFR enzyme on ice for 10 minutes.[6]
-
To initiate the kinase reaction, add the following to each tube:
-
5 µL of peptide substrate (final concentration 400 µM)
-
10 µL of 4x reaction buffer
-
0.30 µL of [³³P]ATP (>2500 Ci/mmol)
-
12 µL of H₂O
-
-
Incubate the reaction mixture for 90 minutes at room temperature.[6]
-
Spot the entire reaction volume onto precut P81 filter papers.[6]
-
Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [³³P]ATP.[6]
-
Measure the radioactivity of the filter discs using a liquid scintillation counter.
-
Calculate the specific activity of the EGFR kinase and determine the IC50 value of this compound from dose-response curves.
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for the cell proliferation (MTS) assay.
Materials:
-
Cancer cell line of interest (e.g., A431, HCT-116)
-
Complete cell culture medium
-
This compound
-
96-well flat-bottomed plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Protocol:
-
Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the cells with the inhibitor for 48 hours.[6]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This compound is a highly effective, irreversible inhibitor of EGFR, demonstrating potent activity in both enzymatic and cell-based assays. Its ability to overcome common resistance mutations makes it a critical compound for studying EGFR signaling and for the development of next-generation cancer therapeutics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their drug screening and cancer research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CL-387,785 [sigmaaldrich.com]
- 3. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | EGFR | TargetMol [targetmol.com]
- 5. ClinPGx [clinpgx.org]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
CL-387785 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and experimental use of CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water and ethanol.[1][4][5] For optimal results, it is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound.[4] To mitigate this, it is recommended to perform serial dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration with DMSO before further diluting into your aqueous experimental medium.[4] Additionally, pre-warming both the stock solution and the medium to 37°C and adding the inhibitor to the medium while gently vortexing can help prevent precipitation.[4][6]
Q3: My this compound powder is difficult to dissolve in DMSO. Are there any techniques to improve solubility?
A3: If you encounter difficulty dissolving this compound in DMSO, gentle warming and sonication can aid the process.[2][4] Ensure the vial is tightly capped during these procedures. It is also critical to start with high-quality, anhydrous DMSO.[1]
Q4: What is the stability of this compound in powder form and in solution?
A4: As a powder, this compound is stable for up to 3 years when stored at -20°C.[2] In a DMSO stock solution, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][4] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][7]
Solubility Data
The reported solubility of this compound in DMSO can vary between suppliers. The following table summarizes the available data.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 13.67 | 35.86 | [2] |
| DMSO | ≥16.85 | - | [5][7] |
| DMSO | 50 | - | [3] |
| DMSO | 60 | 157.39 | [4] |
| DMSO | 63 | 165.25 | [1] |
| DMSO | 76 | 199.35 | [1] |
| DMSO | 200 | - | [3] |
| Water | Insoluble | - | [1][5] |
| Ethanol | Insoluble | - | [1][4][5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 381.23 g/mol )[2]
-
Anhydrous/molecular biology grade DMSO[1]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-handling: Before opening the vial, gently tap it to ensure all the powder is at the bottom.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.81 mg of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, gentle warming or brief sonication can be applied.[2][4]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][4][7] Avoid repeated freeze-thaw cycles.[1]
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
-
Precipitation: To minimize precipitation, perform serial dilutions and add the inhibitor solution to the medium while gently mixing.[4][6] Pre-warming the medium and the stock solution can also be beneficial.[4]
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your cell culture medium (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).[6]
-
Mix thoroughly by gentle vortexing or by pipetting up and down.
-
Use the prepared working solution immediately. Do not store diluted aqueous solutions of the inhibitor.[6]
Visual Guides
Signaling Pathway of this compound
References
Technical Support Center: CL-387785
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CL-387785 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Summary of Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 13.67 mg/mL (≥ 35.86 mM)[1] | Sonication and warming may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2][3] |
| 60 mg/mL (157.39 mM)[3] | Sonication is recommended.[3] | |
| 76 mg/mL (199.35 mM)[2] | ||
| 200 mg/mL[4] | ||
| Ethanol | < 1 mg/mL[3] | Insoluble or slightly soluble.[3] |
| Water | Insoluble[2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[1][3] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 1 year[2][3] |
| -20°C | 1 month[2][5] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution in aqueous buffer/media. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue due to the low aqueous solubility of this compound. Here are some steps to mitigate this:
-
Pre-warm solutions: Before dilution, gently warm both your DMSO stock solution and the aqueous buffer/media to 37°C.[3]
-
Use a multi-step dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration with DMSO, then add this intermediate stock to your aqueous buffer.[3]
-
Increase the final DMSO concentration: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., 0.5% - 1%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Sonication: If precipitation occurs, gentle sonication of the final solution may help redissolve the compound.[3]
Q2: I am seeing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a sign of compound degradation or precipitation. Consider the following:
-
Prepare fresh dilutions: this compound is less stable in aqueous solutions than in DMSO. Prepare fresh dilutions of the compound in your cell culture medium for each experiment, and do not store it in aqueous solutions for extended periods.
-
Minimize freeze-thaw cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Incubation time: Be mindful of the incubation time in your experiments. For long-term experiments, the stability of this compound in your specific cell culture medium at 37°C should be considered. While specific data is unavailable, it is best practice to refresh the media with freshly diluted compound if the incubation period is longer than 24-48 hours.
Q3: How should I prepare my this compound stock solution?
A3: It is highly recommended to prepare a concentrated stock solution in anhydrous DMSO.[1][2][3] For example, to prepare a 10 mM stock solution, dissolve 3.81 mg of this compound (MW: 381.23 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming and sonication.[1][3]
Q4: Can I store my diluted this compound working solutions in aqueous buffer?
A4: It is not recommended to store this compound in aqueous solutions for any significant length of time. Prepare working dilutions fresh for each experiment from a frozen DMSO stock.[5] If immediate use is not possible, keep the aqueous solution on ice and use it within a few hours.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.81 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial and sonicate until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3][5]
Protocol 2: Preparation of a Working Solution for an In Vitro Kinase Assay
This protocol is adapted from a method used for in vitro EGFR kinase assays.[2][3]
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
Final Dilution: Prepare the final working concentrations by diluting the intermediate stock solution into a cold (on ice) aqueous assay buffer (e.g., 30 mM HEPES, pH 7.4).[2][3] For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of the assay buffer.
-
Immediate Use: Use the freshly prepared working solutions immediately. Keep them on ice during the experiment setup.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound stability in solution.
Caption: Troubleshooting workflow for this compound solution stability.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: CL-387785 Experiments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers using CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. This compound is sensitive to light and moisture. Incorrect Concentration: Errors in calculating dilutions or preparing working solutions. Cell Line Insensitivity: The cell line used may not have activating EGFR mutations or may express low levels of EGFR, rendering it less sensitive to inhibition.[1][2][3] Assay Issues: Problems with the assay itself, such as inactive reagents or incorrect timing of measurements. | Compound Handling: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.[4][5] Prepare fresh dilutions from the stock for each experiment. Concentration Verification: Double-check all calculations for dilutions. Consider preparing a fresh stock solution. Cell Line Characterization: Confirm the EGFR status of your cell line (mutation and expression level). Use a positive control cell line known to be sensitive to EGFR inhibitors (e.g., A431, PC-9). Assay Controls: Include appropriate positive and negative controls in your assay to ensure it is performing correctly. |
| Inconsistent results between experiments | Variable Cell Conditions: Differences in cell passage number, confluency, or growth phase can affect drug response.[6] Inconsistent Drug Preparation: Variation in the preparation of this compound working solutions. Time-Dependent Inhibition: As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent.[7][8][9] Inconsistent incubation times will lead to variable results. | Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a standardized density to ensure they are in the exponential growth phase during the experiment.[6] Consistent Drug Preparation: Prepare fresh drug dilutions for each experiment using a standardized procedure. Control Incubation Time: Maintain a consistent pre-incubation time with the inhibitor before adding other reagents and a consistent total incubation time for all experiments. |
| High background or off-target effects | High Compound Concentration: Using excessively high concentrations of this compound can lead to non-specific binding and off-target effects.[10][11] Irreversible Binding: The covalent nature of the inhibitor can lead to the modification of other proteins with reactive cysteines, although this compound is reported to be selective for EGFR.[12][13] | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range that inhibits EGFR without causing significant off-target effects. Selectivity Assessment: If off-target effects are suspected, consider using a structurally different EGFR inhibitor as a comparison or employing techniques to assess the selectivity of this compound in your experimental system. |
| Solubility issues | Incorrect Solvent: this compound has limited solubility in aqueous solutions.[5][14] Precipitation upon Dilution: The compound may precipitate when diluted from a high-concentration DMSO stock into an aqueous buffer or cell culture medium.[14] | Proper Solubilization: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution.[4][14] Sonication may aid in dissolution.[14] Stepwise Dilution: When preparing working solutions, perform a serial dilution in DMSO first before adding to the final aqueous solution to minimize precipitation.[14] Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][15] It covalently binds to a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to the irreversible inactivation of the kinase.[13] This blocks the autophosphorylation of EGFR and inhibits downstream signaling pathways involved in cell proliferation and survival.[16]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a stock solution of this compound in 100% DMSO at a concentration of 10-20 mM.[4][14] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5] The powder form should be stored at -20°C.[5]
Q3: What is the recommended working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value for your cell line. A common starting range for cell-based assays is from 1 nM to 10 µM.[16]
Q4: Can this compound overcome resistance to other EGFR inhibitors?
A4: this compound has been shown to be effective against some EGFR mutations that confer resistance to first-generation EGFR inhibitors, such as the T790M "gatekeeper" mutation.[11][14]
Q5: What are the common side effects of EGFR inhibitors in vivo?
A5: Common side effects associated with EGFR inhibitors in clinical use include skin-related issues like rash and diarrhea.[17][18][19] While this compound is primarily a research compound, these class-specific side effects should be considered in animal studies.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines and against the EGFR kinase.
| Target | Assay Type | Cell Line/System | IC50 |
| EGFR Kinase | In vitro kinase assay | Recombinant EGFR | 0.37 nM[4][15] |
| EGFR Autophosphorylation | Cellular assay | A431 cells | 5 nM[14] |
| Cell Proliferation | Cell viability assay | Cells overexpressing EGFR or c-erbB-2 | 31 nM[14] |
| Cell Proliferation | Cell viability assay | HCT-116 xenograft | Effective at 50 mg/kg[4] |
| Cell Proliferation | Cell viability assay | HCA-7 xenograft | Effective at 25 mg/kg[4] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol describes a general method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is 0.1 nM to 10 µM.
-
Include a "vehicle control" (DMSO only) at the same final concentration as the highest drug concentration.
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS/MTT Reagent Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
If using MTT, add the solubilization solution and mix thoroughly.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR autophosphorylation by this compound.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody against total EGFR as a loading control.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. news-medical.net [news-medical.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | EGFR | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
CL-387785 off-target effects in cells
Welcome to the technical support center for CL-387785. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this potent and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor. While this compound is known for its high selectivity for EGFR, it is crucial to consider and investigate potential off-target activities to ensure the validity and accuracy of your experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of the EGFR tyrosine kinase.[1][2] It covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor autophosphorylation and downstream signaling.[3] This irreversible binding is a key feature of its potent anti-proliferative activity in cells overexpressing EGFR or carrying activating EGFR mutations.
Q2: My cells do not express EGFR, yet I observe a cytotoxic effect with this compound. Is this expected?
A2: This is a strong indication of potential off-target effects. While this compound is highly selective for EGFR, at higher concentrations it may inhibit other kinases or cellular proteins, leading to cytotoxicity. We recommend performing a dose-response experiment in your EGFR-negative cell line to determine the IC50 and compare it to the IC50 in an EGFR-dependent line.
Q3: I am seeing unexpected phenotypic changes in my cells treated with this compound that are not consistent with EGFR inhibition. How can I investigate this?
A3: Unanticipated phenotypes can arise from the inhibition of other signaling pathways. To investigate this, we suggest a multi-pronged approach:
-
Phospho-proteomics/Antibody Array: Analyze the phosphorylation status of a broad range of signaling proteins to identify any unexpectedly altered pathways.
-
Kinome Scan: If available, subject this compound to a kinome-wide binding or activity assay to identify potential off-target kinases.
-
Literature Review: Search for publications that have used this compound in similar experimental systems to see if comparable effects have been observed.
Q4: How can I be sure that the observed effects in my experiment are due to on-target EGFR inhibition and not off-target effects?
A4: To validate on-target activity, consider the following control experiments:
-
Rescue Experiment: In an EGFR-dependent cell line, see if the phenotype induced by this compound can be rescued by expressing a drug-resistant EGFR mutant (though this is challenging with irreversible inhibitors).
-
Cell Line Comparison: Compare the effects of this compound in a panel of cell lines with varying levels of EGFR expression and dependency. A strong correlation between EGFR expression/mutation status and the observed effect would support on-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of apoptosis in control (EGFR-negative) cells. | The concentration of this compound used may be causing off-target cytotoxicity. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in your control cells. 2. Use a concentration of this compound that is well below the cytotoxic IC50 for your control cells in subsequent experiments. 3. Consider using a more selective EGFR inhibitor if significant off-target toxicity is observed at your desired effective concentration. |
| Activation of an unexpected signaling pathway (e.g., paradoxical activation of MAPK signaling). | An off-target kinase may be part of a feedback loop that is activated upon its inhibition. | 1. Review the literature for known feedback mechanisms in the signaling network of your cell type. 2. Perform a western blot analysis for key nodes in the unexpectedly activated pathway over a time course of this compound treatment. 3. Use a specific inhibitor for the activated pathway in combination with this compound to see if the unexpected phenotype is reversed. |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of the this compound stock solution. | 1. Standardize cell seeding density and use cells within a consistent and low passage number range. 2. Prepare fresh aliquots of this compound from a powder stock for each experiment and store them properly at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity
Objective: To differentiate between cytotoxicity caused by inhibition of EGFR and that caused by off-target effects.
Methodology:
-
Cell Line Selection:
-
Select an EGFR-dependent cancer cell line (e.g., A431, NCI-H1975).
-
Select a cell line with low or no EGFR expression (e.g., Jurkat, K562).
-
-
Cell Seeding: Seed both cell lines in 96-well plates at their optimal densities.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.
-
Viability Assay: Measure cell viability using a standard method such as MTS or a resazurin-based assay.
-
Data Analysis:
-
Plot the dose-response curves for both cell lines.
-
Calculate the IC50 values for each cell line.
-
A significantly lower IC50 in the EGFR-dependent cell line suggests on-target activity, while a high IC50 in the EGFR-negative line indicates the concentration at which off-target cytotoxicity occurs.
-
Protocol 2: Kinase Selectivity Profiling (Hypothetical)
Objective: To identify potential off-target kinases of this compound. While a specific kinome scan for this compound is not publicly available, this protocol describes the general methodology.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., KINOMEscan™, Eurofins KinaseProfiler™). These platforms typically use binding assays (like KINOMEscan) or enzymatic activity assays.
-
Compound Submission: Submit this compound at one or more concentrations (typically 1 µM and 10 µM for initial screening).
-
Data Interpretation: The service will provide data on the percent inhibition or binding affinity of this compound against each kinase in the panel.
-
Hit Validation: "Hits" (kinases that are significantly inhibited) should be validated through secondary assays, such as determining the IC50 or Ki in individual enzymatic assays.
Hypothetical Kinase Selectivity Data for this compound (Illustrative Example)
| Kinase | % Inhibition at 1 µM (Hypothetical) | IC50 (Hypothetical) | Potential Implication |
| EGFR | 99% | 0.5 nM | Primary Target |
| HER2 (ErbB2) | 85% | 50 nM | Activity against a related receptor tyrosine kinase. |
| SRC | 60% | 500 nM | Potential for effects on cell adhesion and migration. |
| LCK | 45% | > 1 µM | Possible mild effects on T-cell signaling at high concentrations. |
| p38α (MAPK14) | 30% | > 5 µM | Unlikely to be a significant off-target at typical experimental concentrations. |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Mechanisms of Resistance to CL-387,785
Welcome to the technical support center for researchers working with CL-387,785. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments investigating mechanisms of resistance to this irreversible EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CL-387,785?
A1: CL-387,785 is an irreversible anilinoquinazoline inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It covalently binds to the ATP-binding region of EGFR, thereby inhibiting its kinase activity and downstream signaling pathways such as the MAPK and PI3K/AKT pathways.[2] It was specifically developed to be effective against EGFR mutations that confer resistance to first-generation TKIs, such as the T790M mutation.[3][4]
Q2: My cells with the EGFR T790M mutation are showing resistance to CL-387,785. What are the possible reasons?
A2: While CL-387,785 is effective against the T790M mutation, acquired resistance can still develop through several mechanisms:
-
Activation of Bypass Signaling Pathways: The cancer cells may have activated alternative signaling pathways that bypass the need for EGFR signaling to drive proliferation and survival. Common bypass tracks include the activation of other receptor tyrosine kinases (RTKs) like c-Met, AXL, and IGF1R.[5][6]
-
Tertiary Mutations in EGFR: Although less common for CL-387,785 compared to third-generation inhibitors, a tertiary mutation in EGFR, such as C797S, could potentially reduce the binding affinity of the drug.[7]
-
Upregulation of Downstream Signaling: Alterations in downstream signaling components, such as the mTOR or Wnt pathways, can also contribute to resistance.[8][9]
Q3: How can I determine if bypass signaling pathways are activated in my resistant cell lines?
A3: To investigate the activation of bypass signaling pathways, you can perform the following experiments:
-
Western Blotting: Analyze the phosphorylation status of key proteins in alternative pathways, such as c-Met, AXL, AKT, and ERK. An increase in phosphorylation in your resistant cells compared to the parental sensitive cells would suggest activation of these pathways.
-
Receptor Tyrosine Kinase (RTK) Arrays: Use commercially available RTK arrays to screen for the activation of a wide range of RTKs simultaneously.
-
Inhibition of Suspected Pathways: Treat your resistant cells with inhibitors of the suspected bypass pathways (e.g., a c-Met inhibitor) in combination with CL-387,785 to see if sensitivity is restored.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for CL-387,785 in our cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly re-authenticate your cell line. |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded for each experiment. Use a cell counter for accuracy. |
| Drug stability | Prepare fresh stock solutions of CL-387,785 regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Assay variability | Optimize the incubation time for your cell viability assay (e.g., MTT, CellTiter-Glo). Ensure proper mixing of reagents. |
Problem 2: Difficulty generating a CL-387,785-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of CL-387,785 (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.[10] |
| Insufficient treatment duration | The development of resistance is a gradual process. It may take several months of continuous culture with the drug to establish a resistant population.[10] |
| Cell line is not prone to developing resistance | Some cell lines may be less genetically plastic. Consider using a different parental cell line known to acquire resistance to EGFR inhibitors, such as H1975.[2] |
Quantitative Data Summary
Table 1: Examples of IC50 Values for EGFR TKIs in Different Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | CL-387,785 IC50 (nM) |
| H1975 | L858R/T790M | >2000 | ~30 |
| Ba/F3 | L858R | <20 | <30 |
| Ba/F3 | L858R/T790M | >2000 | ~30 |
Note: These are approximate values based on published literature and may vary depending on experimental conditions.[1][4]
Experimental Protocols
Protocol 1: Generation of a CL-387,785-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[10]
Materials:
-
Parental cancer cell line (e.g., H1975)
-
Complete cell culture medium
-
CL-387,785
-
DMSO (for drug stock solution)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of CL-387,785 for the parental cell line using a standard cell viability assay.
-
Start by treating the parental cells with a low concentration of CL-387,785 (e.g., IC20-IC30).
-
Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.
-
Monitor cell viability and proliferation. Initially, you may observe significant cell death.
-
Once the cells have recovered and are proliferating steadily at the given concentration, increase the concentration of CL-387,785 by a small increment (e.g., 1.5-2 fold).
-
Repeat steps 3-5 for several months. The process of generating a resistant cell line is lengthy.
-
Periodically assess the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.[10]
-
Once a resistant line is established , it should be maintained in a medium containing a maintenance concentration of CL-387,785 (e.g., the concentration at which it was selected) to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
Materials:
-
Parental and CL-387,785-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Met, anti-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture parental and resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to compare the phosphorylation levels of key signaling proteins between parental and resistant cells.
Visualizations
Caption: Bypass signaling pathways in CL-387,785 resistance.
Caption: Experimental workflow for studying CL-387,785 resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EGFR and myosin II inhibitors cooperate to suppress EGFR‐T790M‐mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An alternative inhibitor overcomes resistance caused by a mutation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 9. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CL-387785 and EGFR T790M Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the irreversible EGFR inhibitor CL-387785, particularly in the context of the T790M resistance mutation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It belongs to the anilinoquinazoline class of inhibitors and contains a reactive Michael acceptor group. This group allows it to form a covalent bond with the cysteine residue at position 797 (Cys-797) within the ATP-binding pocket of EGFR.[3] This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling pathways, leading to the inhibition of cell proliferation.[1]
Q2: What is the significance of the T790M mutation in EGFR?
The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC).[4][5][6][7] This mutation involves the substitution of a threonine (T) residue with a methionine (M) at position 790 of the EGFR kinase domain.[8] The "gatekeeper" T790 residue is crucial for inhibitor specificity. The bulkier methionine residue was initially thought to cause steric hindrance, but the primary mechanism of resistance is an increase in the ATP affinity of the EGFR kinase.[3][8] This heightened ATP affinity allows ATP to outcompete reversible TKIs for binding to the active site.[8]
Q3: How does this compound overcome T790M-mediated resistance?
This compound and other irreversible inhibitors can overcome T790M-mediated resistance due to their covalent binding mechanism.[3] While the T790M mutation increases ATP affinity, making it harder for reversible inhibitors to bind, the formation of a covalent bond by this compound with Cys-797 provides a more stable and prolonged inhibition that is less affected by ATP competition.[3]
Q4: What are the expected IC50 values for this compound against different EGFR variants?
The inhibitory potency of this compound varies depending on the EGFR mutation status. Below is a summary of reported IC50 values.
| Inhibitor | EGFR Variant | Cell Line | IC50 (nM) | Reference |
| This compound | Wild-Type EGFR | NIH3T3 | 2.5 | [1] |
| This compound | Wild-Type EGFR | A431 | 5 | [1] |
| This compound | EGFR (overexpressed) | - | 31 | [1] |
| Gefitinib | L858R/T790M | - | >10,000 | - |
| HKI-272 | L858R/T790M | - | 88 | [9] |
| WZ4002 | L858R/T790M | PC9 GR | 8 | [9] |
Note: Direct IC50 values for this compound against T790M mutant cell lines were not consistently available in the initial search results. The table includes related compounds for context. Researchers should determine the IC50 empirically in their specific cell system.
Troubleshooting Guides
Problem 1: Higher than expected IC50 of this compound in T790M mutant cells.
Possible Cause 1: Inaccurate Cell Line Identity or Mutation Status
-
Troubleshooting Step: Verify the identity of your cell line using short tandem repeat (STR) profiling. Confirm the presence of the T790M mutation and the absence of other resistance mutations (e.g., C797S) by sequencing the EGFR gene.
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Step: Optimize the cell seeding density and the duration of drug exposure in your cell viability assay (e.g., MTT, MTS). Ensure that the cells are in the exponential growth phase during the experiment.[10][11]
Possible Cause 3: Compound Instability or Inactivity
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Test the activity of your this compound stock on a sensitive (EGFR-mutant, T790M-negative) cell line as a positive control.
Possible Cause 4: Presence of Alternative Resistance Mechanisms
-
Troubleshooting Step: Investigate other potential resistance mechanisms that can occur alongside T790M, such as MET amplification or activation of bypass signaling pathways.[5][12] This can be assessed by Western blotting for key signaling proteins (e.g., p-MET, p-AKT) or by using specific inhibitors for these pathways in combination with this compound.
Problem 2: Inconsistent or no inhibition of EGFR phosphorylation by this compound in Western blot analysis.
Possible Cause 1: Insufficient Drug Concentration or Incubation Time
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting EGFR phosphorylation in your specific cell line. Treatment times can range from 30 minutes to 24 hours.[13]
Possible Cause 2: Suboptimal Western Blot Protocol
-
Troubleshooting Step: Ensure proper cell lysis and protein quantification. Use appropriate lysis buffers containing phosphatase and protease inhibitors. Load equal amounts of protein for each sample.[14] Optimize antibody concentrations and incubation times. Use a positive control, such as EGF-stimulated cells without inhibitor treatment, to confirm that the EGFR phosphorylation detection is working correctly.[13]
Possible Cause 3: High Basal EGFR Phosphorylation
-
Troubleshooting Step: To reduce basal EGFR phosphorylation, serum-starve the cells for 16-24 hours before treating with this compound and stimulating with EGF.[13]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to attach. Serum-starve the cells overnight if necessary. Treat the cells with various concentrations of this compound for the desired time.
-
EGF Stimulation: After inhibitor treatment, stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C to induce EGFR phosphorylation.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.[14] Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Use an ECL substrate to detect the chemiluminescent signal.[13]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: EGFR signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T790M - Wikipedia [en.wikipedia.org]
- 9. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CL-387785 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It specifically targets the EGFR kinase domain by forming a covalent bond with a cysteine residue (Cys 797) at the edge of the ATP-binding cleft.[2] This irreversible binding permanently inactivates the receptor, blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.[3]
Q2: What are the expected IC50 values for this compound?
A2: The IC50 value for this compound is highly dependent on the experimental system. In biochemical assays using purified EGFR kinase, the IC50 is reported to be as low as 370 pM.[1][4] In cell-based assays that measure the inhibition of cell proliferation, the IC50 is typically in the nanomolar range. For example, in cell lines overexpressing EGFR or c-erbB-2, the IC50 for inhibiting cell proliferation is approximately 31 nM.[4] It is crucial to determine the IC50 empirically in your specific cell system.
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A3: Cell lines with high expression of EGFR are generally recommended. Human non-small cell lung cancer (NSCLC) cell lines, such as H1975, which harbor EGFR mutations, are often used.[5] Other suitable cell lines include those that have been engineered to overexpress wild-type or mutant forms of EGFR.[6][7] The choice of cell line should be guided by the specific research question.
Q4: How does the irreversible nature of this compound affect IC50 determination?
A4: The IC50 of an irreversible inhibitor like this compound is time-dependent.[8][9] Unlike reversible inhibitors, where an equilibrium is reached, the inhibition by this compound increases with incubation time as more enzyme becomes covalently modified.[10] Therefore, it is critical to standardize the incubation time in your experimental protocol to obtain reproducible IC50 values. For irreversible inhibitors, the IC50 value is more accurately a reflection of the rate of inactivation (k_inact) and the initial binding affinity (K_I).[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent incubation times. | Strictly adhere to the same incubation time for all experiments. For irreversible inhibitors, even small variations can significantly impact the IC50.[8][9] |
| Cell seeding density is not uniform. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. | |
| Incomplete dissolution of this compound. | This compound is typically dissolved in DMSO.[4] Ensure the stock solution is fully dissolved before preparing serial dilutions. Vortex thoroughly. | |
| No dose-response curve observed (all wells show high viability) | This compound concentration range is too low. | The effective concentration range can vary between cell lines. Perform a wider range of dilutions (e.g., from 1 nM to 10 µM) to identify the inhibitory range for your specific cells. |
| The chosen cell line has low EGFR expression or is resistant. | Confirm EGFR expression in your cell line via western blot or flow cytometry. Consider using a different, more sensitive cell line. | |
| No dose-response curve observed (all wells show low viability) | This compound concentration range is too high. | Shift the concentration range to lower values. Start with a nanomolar range and perform serial dilutions. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in all wells (including controls) is consistent and non-toxic to the cells (typically ≤ 0.5%). | |
| Inconsistent results within a single plate | "Edge effects" in the 96-well plate. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Pipetting errors during serial dilutions. | Use calibrated pipettes and change tips between each dilution to ensure accuracy. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework. Optimization of cell number, drug concentrations, and incubation times may be necessary for your specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., H1975)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells in triplicate.
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[12]
-
Visualizations
Signaling Pathway of EGFR Inhibition by this compound
Caption: EGFR signaling pathway and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Summary of Reported IC50 Values for this compound
| Assay Type | Target | IC50 Value | Reference |
| Biochemical Assay | EGFR Kinase | 370 pM | [1][4] |
| Cell Proliferation Assay | EGFR/c-erbB-2 overexpressing cells | 31 nM | [4] |
| Cell-based Assay | H1975 (NSCLC cells) | Concentration-dependent inhibition | [5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. BioRender App [app.biorender.com]
- 12. smart.dhgate.com [smart.dhgate.com]
preventing CL-387785 degradation in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of CL-387785 during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Following these conditions can ensure stability for up to three years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened container or a properly stored aliquot to prevent the introduction of water, which can affect the compound's stability and solubility. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).
Q3: Can I store this compound stock solutions at 4°C?
A3: Storing DMSO stock solutions at 4°C is not recommended for extended periods. If an aliquot is thawed for use, it may be kept at 4°C for a short duration (e.g., a few days), but for any longer period, it is best to re-freeze it or preferably use a fresh aliquot.
Q4: What are the primary factors that can cause degradation of this compound?
A4: The primary factors that can lead to the degradation of this compound include:
-
Hydrolysis: The quinazoline core of this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially when heated.
-
Photodegradation: Exposure to light, particularly UV light, can potentially degrade quinazoline derivatives.
-
Oxidation: While less common for this class of compounds, oxidative stress could be a potential degradation pathway.
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and lead to the precipitation and degradation of the compound in solution.
Q5: How can I detect degradation in my sample of this compound?
A5: Degradation can be detected by a change in the physical appearance of the solid (e.g., color change, clumping) or solution (e.g., precipitation, color change). The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact compound from its degradation products, allowing for their detection and quantification.
Troubleshooting Guide
This guide addresses specific issues that users might encounter, suggesting potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | 1. The concentration of the stock solution is too high. 2. The DMSO used was not anhydrous, leading to decreased solubility. 3. The compound has degraded into less soluble products. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. 2. Always use fresh, high-purity, anhydrous DMSO. 3. Analyze the sample using HPLC to check for the presence of degradation products. |
| Loss of compound activity in a cell-based assay. | 1. Degradation of the compound in the stock solution due to improper storage. 2. Instability of the compound in the aqueous cell culture medium. 3. Interaction with components in the cell culture medium. | 1. Prepare a fresh stock solution from solid compound and re-test. Ensure proper storage of stock solutions. 2. Prepare fresh dilutions in media immediately before each experiment. Minimize the incubation time of the compound in the media before adding to cells. 3. Review the composition of your cell culture medium for any components that might react with the compound. |
| Appearance of unexpected peaks in an HPLC chromatogram. | 1. Degradation of the compound due to exposure to light, heat, or incompatible pH. 2. Contamination of the sample or solvent. | 1. Protect samples from light and store at the recommended temperature. Ensure that the pH of any buffers used is compatible with the compound's stability. 2. Use high-purity solvents and handle samples carefully to avoid contamination. |
Quantitative Data on Storage Stability
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the general stability recommendations from various suppliers.
| Form | Storage Temperature | Expected Stability | Source |
| Solid Powder | -20°C | Up to 3 years | |
| DMSO Solution | -80°C | Up to 1 year | |
| DMSO Solution | -20°C | Up to 1 month |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol describes a general method for conducting a forced degradation study to assess the stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for stress testing
-
Hydrogen peroxide (H₂O₂) for oxidative stress testing
-
A validated HPLC system with a C18 column and a UV detector
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
From the stock solution, prepare working solutions at a suitable concentration (e.g., 100 µg/mL) in the appropriate solvent for each stress condition.
3. Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Mix the working solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the working solution with 0.1 N NaOH and incubate at 60°C for a defined period. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Treat the working solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period. Dissolve in DMSO before analysis.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period. Keep a control sample in the dark.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this can be determined using a UV scan).
-
Analysis: Inject the stressed samples and a non-stressed control. Compare the chromatograms to identify and quantify any degradation products. The percentage of degradation can be calculated by comparing the peak area of the intact this compound in stressed samples to the control.
Visualizations
Signaling Pathway of EGFR Inhibition by this compound
Caption: EGFR signaling pathway and its irreversible inhibition by this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for common issues with this compound.
Technical Support Center: Minimizing Cytotoxicity of CL-387,785 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of CL-387,785, an irreversible epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CL-387,785 and how does it relate to cytotoxicity?
CL-387,785 is an irreversible inhibitor of the EGFR tyrosine kinase.[1] It covalently binds to the ATP-binding site of the receptor, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[2][3] This prolonged inhibition is the primary driver of its cytotoxic and cytostatic effects, particularly in cell lines that overexpress EGFR or its family member, c-erbB-2.[1][4]
Q2: I am observing excessive cell death in my experiments, even at low concentrations of CL-387,785. What are the potential causes?
Excessive cytotoxicity can stem from several factors:
-
On-target toxicity: The cell line you are using may be highly dependent on EGFR signaling for survival. In such cases, even low concentrations of a potent inhibitor like CL-387,785 can induce significant apoptosis.
-
Off-target effects: Like many kinase inhibitors, CL-387,785 may inhibit other kinases at higher concentrations, leading to unintended cytotoxic responses.[5]
-
Experimental conditions: Factors such as high cell density, prolonged exposure time, or the health of the cells prior to treatment can exacerbate cytotoxicity.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically below 0.5%).
Q3: How can I distinguish between on-target EGFR inhibition and off-target cytotoxicity?
A key strategy is to use a control cell line that does not express EGFR or expresses it at very low levels. If you observe significant cytotoxicity in these EGFR-negative cells, it is likely due to off-target effects. Additionally, performing a dose-response curve and working at the lowest concentration that still effectively inhibits EGFR phosphorylation can help minimize off-target toxicity.
Q4: Can I reduce the cytotoxicity of CL-387,785 by shortening the incubation time?
Yes, cytotoxicity is often time-dependent.[6] For an irreversible inhibitor like CL-387,785, a short exposure may be sufficient to achieve sustained EGFR inhibition without causing widespread cell death. It is recommended to perform a time-course experiment to determine the minimum exposure time required to achieve the desired level of EGFR inhibition in your specific cell line.
Q5: Are there any agents I can use to mitigate the cytotoxic effects of CL-387,785?
While specific data for co-treatment with CL-387,785 is limited, general strategies to reduce apoptosis-related cytotoxicity include the use of pan-caspase inhibitors. These can block the execution phase of apoptosis. However, it is crucial to validate that the use of such inhibitors does not interfere with the specific downstream effects of EGFR inhibition you intend to study. Additionally, antioxidants like N-acetyl cysteine have been shown to rescue cells from EGFR inhibitor-induced apoptosis by reducing reactive oxygen species (ROS) accumulation.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High level of cytotoxicity at expected IC50 concentration. | Cell line is highly sensitive to EGFR inhibition; Off-target effects. | Perform a detailed dose-response curve starting at sub-nanomolar concentrations. Determine the lowest effective concentration that inhibits EGFR phosphorylation via Western blot. |
| Inconsistent results between experiments. | Variability in cell seeding density; Inconsistent inhibitor concentration; Cell line instability. | Ensure consistent cell seeding and confluency. Prepare fresh dilutions of CL-387,785 from a validated stock for each experiment. Use cells within a defined and low passage number range. |
| Cytotoxicity observed in EGFR-negative control cells. | Significant off-target effects of CL-387,785 at the concentration used. | Lower the concentration of CL-387,785. Consider using a more selective EGFR inhibitor if the off-target effects cannot be mitigated by concentration adjustment. |
| Delayed but significant cytotoxicity after washout. | Due to the irreversible binding of CL-387,785 to EGFR, the inhibitory effect persists even after the compound is removed from the medium. | This is expected for an irreversible inhibitor. Interpret results accordingly. For experiments requiring recovery of EGFR signaling, this inhibitor may not be suitable. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of CL-387,785 from in vitro studies. These values can serve as a starting point for optimizing experimental concentrations.
Table 1: In Vitro Inhibitory Activity of CL-387,785
| Target/Process | IC50 Value | Cell Line/Assay Condition | Reference |
| EGFR Kinase Activity | 370 ± 120 pM | Enzyme Assay | [1] |
| EGF-stimulated EGFR Autophosphorylation | ~5 nM | In cells | [1][4] |
| Cell Proliferation | 31-125 nM | Cell lines overexpressing EGFR or c-erbB-2 | [1] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
This protocol helps determine the optimal concentration and incubation time of CL-387,785 to achieve the desired level of EGFR inhibition while minimizing cytotoxicity.
Materials:
-
CL-387,785 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest and appropriate culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of CL-387,785 in culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Treatment: Replace the medium in the wells with the prepared dilutions of CL-387,785.
-
Incubation: Incubate plates for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: At each time point, add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration for each time point to determine the IC50 values.
Protocol 2: Washout Experiment for an Irreversible Inhibitor
This protocol assesses the sustained effect of CL-387,785 after its removal from the culture medium.
Materials:
-
CL-387,785
-
Cell line of interest and appropriate culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blot)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere.
-
Treatment: Treat cells with the desired concentration of CL-387,785 for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
Washout:
-
Aspirate the medium containing CL-387,785.
-
Wash the cells twice with warm, sterile PBS.
-
Add fresh, pre-warmed culture medium without the inhibitor.
-
-
Post-Washout Incubation: Incubate the cells for various time points (e.g., 0, 6, 24, 48 hours) after the washout.
-
Analysis: At each time point, harvest the cells for downstream analysis (e.g., Western blot to assess EGFR phosphorylation).
Interpretation: For an irreversible inhibitor like CL-387,785, you should expect to see sustained inhibition of EGFR signaling even after washout.[8]
Protocol 3: Co-treatment with a Cytoprotective Agent (e.g., Pan-Caspase Inhibitor)
This protocol can be adapted to assess if a cytoprotective agent can reduce CL-387,785-induced apoptosis.
Materials:
-
CL-387,785
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Cell line of interest and appropriate culture medium
-
Reagents for apoptosis detection (e.g., Annexin V/PI staining kit, Caspase-Glo® 3/7 Assay)
Procedure:
-
Pre-treatment (optional): In some cases, pre-incubating cells with the caspase inhibitor for 1-2 hours before adding CL-387,785 may be beneficial.
-
Co-treatment: Treat cells with CL-387,785 in the presence or absence of the pan-caspase inhibitor. Include controls for each compound alone and a vehicle control.
-
Incubation: Incubate for the desired time.
-
Apoptosis Assessment: Measure the levels of apoptosis using your chosen method according to the manufacturer's protocol.
Visualizations
References
- 1. Irreversible inhibition of epidermal growth factor receptor tyrosine kinase with in vivo activity by N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative stress induces EGFR inhibition-related skin cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CL-387785
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CL-387785 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It functions by covalently binding to the EGFR, thereby blocking its kinase activity.[3] This inhibition prevents EGF-stimulated autophosphorylation of the receptor and blocks downstream signaling pathways involved in cell proliferation and survival.[3][4]
Q2: What is the solubility and recommended solvent for this compound?
This compound is soluble in DMSO.[1][2][4] It is insoluble in water and ethanol.[4] For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO.[4][5] When preparing working solutions, it is advisable to first dilute the DMSO stock in a small volume of DMSO before adding it to your aqueous buffer or cell culture medium to avoid precipitation.[5] Note that hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of this compound, so using fresh, high-quality DMSO is crucial.[1][4]
Q3: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, typical working concentrations for inhibiting cell proliferation in EGFR-overexpressing cell lines range from the low nanomolar to micromolar range. For example, the IC50 for inhibiting cell proliferation in cell lines overexpressing EGF-R or c-erbB-2 is approximately 31 nM.[4] In studies with H1975 cells, concentrations between 10 and 100 nM have been shown to inhibit proliferation and induce apoptosis.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can this compound be used to overcome resistance to other EGFR inhibitors?
Yes, one of the key features of this compound is its ability to overcome resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[8][9] This resistance is often caused by a secondary mutation in the EGFR gene, T790M.[8][9] this compound has been shown to effectively inhibit the kinase activity of EGFR with the T790M mutation.[8][10]
Q5: Are there known mechanisms of resistance to this compound?
While this compound can overcome the T790M resistance mutation, acquired resistance to this irreversible inhibitor can still occur. One reported mechanism involves the activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway.[11] Another potential mechanism is the secretion of Hepatocyte Growth Factor (HGF) in a paracrine manner, which can render cells resistant to irreversible EGFR-TKIs.[12]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of EGFR Signaling
Symptom: Western blot analysis shows no decrease in EGFR phosphorylation or downstream targets (e.g., p-Akt, p-ERK) after treatment with this compound.
| Possible Cause | Suggested Solution |
| Improper Compound Preparation or Storage | Ensure the this compound stock solution was prepared in fresh, high-quality DMSO and stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[13] Prepare fresh dilutions for each experiment. |
| Compound Precipitation | When diluting the DMSO stock into aqueous media, ensure it is done gradually and with sufficient mixing to prevent precipitation.[5] Visually inspect the media for any signs of precipitation. |
| Cell Line Resistance | Your cell line may have a primary resistance mechanism that is independent of the T790M mutation, such as constitutive activation of a downstream pathway (e.g., KRAS mutation).[14] Sequence your cell line to confirm its EGFR mutation status and check for other relevant mutations. |
| Acquired Resistance | If you are working with a cell line that has been cultured for an extended period in the presence of the inhibitor, it may have developed acquired resistance.[11] Consider testing for activation of alternative signaling pathways like IGF-1R.[11] |
| Low EGFR Expression | Confirm that your cell line expresses sufficient levels of EGFR. This compound is most effective in cells that are dependent on EGFR signaling. |
A troubleshooting workflow for this issue is provided in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CL-387,785 [sigmaaldrich.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | EGFR | TargetMol [targetmol.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. EGFR Inhibitor this compound Suppresses the Progression of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An alternative inhibitor overcomes resistance caused by a mutation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. oaepublish.com [oaepublish.com]
Technical Support Center: Interpreting Unexpected Results with CL-387785
Welcome to the technical support center for CL-387785, an irreversible epidermal growth factor receptor (EGFR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound and what is its mechanism of action? this compound is a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, covalently binding to a cysteine residue (Cys-797) in the ATP-binding pocket of EGFR. This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
-
In which cell lines is this compound expected to be most effective? this compound is particularly effective in cell lines harboring activating mutations in EGFR. It has also been shown to overcome resistance mediated by the T790M mutation in EGFR.[3][4]
-
What is the recommended solvent and storage condition for this compound? For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1][3] It is recommended to store the solid compound and stock solutions at -20°C or -80°C to ensure stability.
Experimental Design
-
What is a typical concentration range for using this compound in cell culture? The effective concentration of this compound can vary depending on the cell line and the specific activating or resistance mutations present in EGFR. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. However, reported IC50 values for cell proliferation are in the nanomolar range.[1][3]
-
How long should I incubate cells with this compound? As an irreversible inhibitor, the duration of incubation can influence the extent of target engagement. Treatment times can range from a few hours to 24 hours or longer, depending on the experimental goals and the turnover rate of the EGFR protein in the cells being studied.
Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot common unexpected experimental outcomes.
Unexpected Result 1: No or weak inhibition of EGFR phosphorylation.
This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the cells themselves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of p-EGFR inhibition.
Possible Causes and Solutions:
-
Inhibitor Integrity:
-
Problem: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from a new aliquot of the compound. Ensure proper storage at -20°C or -80°C.
-
-
Suboptimal Assay Conditions:
-
Problem: The concentration of this compound may be too low for the specific cell line, or the incubation time may be too short for irreversible binding to occur.
-
Solution: Perform a dose-response experiment with a wider range of concentrations and a time-course experiment to determine the optimal incubation period.
-
-
Cell Line-Specific Issues:
-
Problem: The cell line may not be sensitive to this compound due to the absence of an activating EGFR mutation or the presence of a primary resistance mechanism.
-
Solution: Confirm the EGFR mutation status of your cell line. Include a known sensitive cell line as a positive control in your experiment.
-
Unexpected Result 2: Cells develop resistance to this compound over time.
Acquired resistance is a known phenomenon with EGFR inhibitors.
Possible Causes and Solutions:
-
Secondary Mutations in EGFR:
-
Problem: The most common mechanism of acquired resistance to first and second-generation EGFR inhibitors is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. While this compound can inhibit T790M, other mutations can arise.
-
Solution: Sequence the EGFR gene in the resistant cell population to identify any new mutations.
-
-
Activation of Bypass Signaling Pathways:
-
Problem: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the need for EGFR signaling. A well-documented mechanism is the activation of the MET receptor tyrosine kinase, often stimulated by its ligand, Hepatocyte Growth Factor (HGF).[5][6][7]
-
Solution: Investigate the activation status of other receptor tyrosine kinases, particularly MET. This can be done by Western blotting for phosphorylated MET (p-MET). Co-treatment with a MET inhibitor may restore sensitivity to this compound.
-
HGF-Mediated Resistance Pathway:
Caption: HGF activates MET to bypass EGFR inhibition.
Unexpected Result 3: Discrepancy between biochemical and cell-based assay results.
You might observe potent inhibition of recombinant EGFR in a biochemical assay but weaker activity in a cell-based assay.
Possible Causes and Solutions:
-
Cellular Efflux Pumps:
-
Problem: The cells may be actively pumping the inhibitor out, reducing its intracellular concentration.
-
Solution: Consider using cell lines with known expression levels of efflux pumps like P-glycoprotein or co-incubating with an efflux pump inhibitor as a control.
-
-
High Intracellular ATP Concentration:
-
Problem: As an ATP-competitive inhibitor, high intracellular ATP levels can compete with this compound for binding to EGFR.
-
Solution: This is an inherent characteristic of the cells and may necessitate the use of higher inhibitor concentrations in cellular assays compared to biochemical assays.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
| EGFR Kinase Activity | - | 370 pM | [1][2][3] |
| EGF-stimulated EGFR Autophosphorylation | NIH3T3 | 2.5 nM | [1] |
| EGF-induced EGFR Autophosphorylation | A431 | 5 nM | [1] |
| Cell Proliferation | Cells overexpressing EGF-R or c-erbB-2 | 31 nM | [1][3] |
| Cell Proliferation | H1975 (L858R/T790M) | Varies (concentration-dependent) | [8] |
Experimental Protocols
1. Western Blot for Phospho-EGFR (p-EGFR)
This protocol outlines the general steps to assess the phosphorylation status of EGFR in response to this compound treatment.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 2-4 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-EGFR (e.g., pY1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
2. MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
3. Detection of EGFR T790M Mutation
Several methods can be used to detect the T790M mutation, with varying sensitivities.
-
Sanger Sequencing: This is a traditional method but has lower sensitivity, typically requiring the mutation to be present in at least 20-25% of the alleles.
-
Real-Time PCR (qPCR) based methods (e.g., ARMS): These methods are more sensitive and can detect the mutation at lower frequencies.[9][10]
-
Digital PCR (dPCR): This is a highly sensitive method that can detect and quantify rare mutations, even at frequencies below 0.1%.[11][12]
The choice of method will depend on the expected frequency of the mutation and the available resources.
Signaling Pathway Diagram
Caption: EGFR signaling and this compound inhibition point.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. EGFR Inhibitor this compound Suppresses the Progression of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive and practical method to detect the T790M mutation in the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 12. Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: CL-387785 vs. Erlotinib in Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EGFR inhibitors CL-387785 and erlotinib in the context of Non-Small Cell Lung Cancer (NSCLC). This analysis is supported by experimental data on their biochemical and cellular activities, along with detailed methodologies for the key experiments cited.
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in NSCLC. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), and this compound, an irreversible TKI, both target this receptor but through different mechanisms, leading to distinct efficacy profiles, particularly against tumors with specific EGFR mutations.
Mechanism of Action: A Tale of Two Binding Modes
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase. It competes with adenosine triphosphate (ATP) for binding to the kinase domain of EGFR. This reversible binding inhibits EGFR autophosphorylation and subsequent activation of downstream signaling pathways that promote tumor cell proliferation and survival.
In contrast, this compound is an irreversible inhibitor of EGFR. It initially binds to the ATP-binding site in a reversible manner, similar to erlotinib. However, it then forms a covalent bond with a specific cysteine residue (Cys797) at the edge of the ATP-binding cleft. This irreversible binding permanently inactivates the EGFR kinase, providing a more sustained inhibition of signaling. This distinct mechanism of action is particularly relevant in the context of acquired resistance to reversible TKIs.
Comparative Efficacy: In Vitro Inhibition of NSCLC Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and erlotinib against various NSCLC cell lines, categorized by their EGFR mutation status. These values represent the concentration of the inhibitor required to reduce the activity of the target (EGFR kinase) or cell proliferation by 50%.
Table 1: Biochemical Inhibition of EGFR Kinase Activity (IC50, nM)
| Inhibitor | EGFR Wild-Type | EGFR L858R | EGFR L858R/T790M |
| This compound | 0.37 | Not Available | Not Available |
| Erlotinib | Not Available | Not Available | Not Available |
Table 2: Inhibition of Cell Proliferation in NSCLC Cell Lines (IC50, µM)
| Cell Line | EGFR Mutation Status | This compound (µM) | Erlotinib (µM) |
| H1975 | L858R + T790M (Resistant) | Not Available | 4.3 |
| HCC827 | delE746-A750 (Sensitive) | Not Available | 0.004 |
| NCI-H3255 | L858R (Sensitive) | Not Available | 0.041 |
| QG56 | Wild-Type | Not Available | 8.9 |
| PC9 | delE746-A750 (Sensitive) | Not Available | ~0.03 |
| A549 | Wild-Type | Not Available | ~23 |
| H1299 | Wild-Type | Not Available | ~65 |
Note: The IC50 values are compiled from multiple studies and may have been determined under different experimental conditions. Direct side-by-side comparisons in the same study are limited.
Experimental Protocols
Biochemical EGFR Kinase Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the EGFR kinase domain.
Materials:
-
Purified recombinant EGFR enzyme (wild-type or mutant)
-
Kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP) or a system for luminescence-based detection of ADP (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (this compound, erlotinib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer)
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the kinase reaction buffer, the EGFR enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the kinase activity. For radiometric assays, this involves capturing the radiolabeled phosphate transferred to the substrate on a filter and measuring the radioactivity. For luminescence-based assays, the amount of ADP produced is measured, which correlates with kinase activity.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of an inhibitor.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
Test inhibitors (this compound, erlotinib)
-
96-well cell culture plates
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the NSCLC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include wells with untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTS reagent to each well and incubate for a further 1-4 hours. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a plate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Experimental Assay Workflows.
CL-387785: A Comparative Analysis of its Activity Against EGFR Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational epidermal growth factor receptor (EGFR) inhibitor, CL-387785, with other established EGFR tyrosine kinase inhibitors (TKIs). The focus is on the validation of its activity against clinically relevant EGFR mutants, supported by experimental data.
This compound is a potent and irreversible inhibitor of EGFR.[1] It has demonstrated significant inhibitory activity against the wild-type receptor and has been noted for its potential to overcome the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs. This guide summarizes the available quantitative data, details common experimental protocols for inhibitor evaluation, and visualizes key biological pathways and workflows.
Comparative Inhibitory Activity of EGFR TKIs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent EGFR inhibitors against various EGFR isoforms. This data is compiled from multiple in vitro studies to provide a comparative overview of their potency and selectivity.
| Inhibitor | EGFR WT | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R+T790M |
| This compound | 0.37 nM | - | - | Active | - |
| Gefitinib | 23.5 nM | 6.3 nM | 5.0 nM | >10,000 nM | >10,000 nM |
| Erlotinib | 6.9 nM | 12 nM | 7 nM | >10,000 nM | >10,000 nM |
| Afatinib | 0.5 nM | 0.4 nM | 0.2 nM | 10 nM | 10 nM |
| Osimertinib | 197 nM | 1.2 nM | 1.1 nM | 0.4 nM | 0.4 nM |
Note: A hyphen (-) indicates that specific, directly comparable IC50 data for this compound against these specific mutants was not available in the public domain literature reviewed. The activity against T790M is noted as "Active" based on qualitative statements in the literature.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway, both of which are central to cancer cell growth and survival. EGFR inhibitors, including this compound, act by blocking the kinase activity of the receptor, thereby inhibiting these downstream signals.
Caption: EGFR signaling cascade through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Experimental Protocols
The validation of EGFR inhibitor activity relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR kinase domain and the peptide substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Cell-Based Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines that express specific EGFR mutants. The MTT or MTS assay is a commonly used colorimetric method for this purpose.
Materials:
-
Cancer cell line expressing the EGFR mutant of interest (e.g., NCI-H1975 for L858R+T790M)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an EGFR inhibitor, from initial biochemical screening to cell-based validation.
Caption: A standard workflow for the preclinical validation of an EGFR inhibitor's activity.
References
A Comparative Guide to CL-387785 in Overcoming T790M-Mediated EGFR TKI Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] This has spurred the development of next-generation inhibitors capable of targeting this resistant mutant. This guide provides a comparative analysis of the experimental irreversible inhibitor CL-387,785 against other EGFR TKIs in the context of T790M-mediated resistance, supported by experimental data and detailed methodologies.
Mechanism of T790M-Mediated Resistance and Irreversible Inhibition
The T790M "gatekeeper" mutation involves the substitution of a threonine residue with a bulkier methionine in the ATP-binding pocket of the EGFR kinase domain.[3] This alteration is thought to increase the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors like gefitinib and erlotinib.[1][3]
CL-387,785, like other second and third-generation irreversible inhibitors, overcomes this resistance by forming a covalent bond with a cysteine residue (Cys-797) at the edge of the ATP-binding cleft.[3] This irreversible binding allows it to effectively inhibit the kinase activity of the T790M mutant EGFR.[3]
Performance Comparison of EGFR TKIs Against T790M
The efficacy of CL-387,785 and its alternatives has been evaluated in various preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of different EGFR TKIs against cell lines harboring EGFR mutations, including the T790M resistance mutation. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (in nM) of EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | CL-387,785 | WZ4002 | HKI-272 | Gefitinib |
| PC9GR | delE746_A750/T790M | - | - | >300 | - |
| H1975 | L858R/T790M | - | - | - | >5000 |
Data for CL-387,785 was not explicitly available in the provided search results in a comparable format for this table but is described as effective against T790M. WZ4002 and HKI-272 are included for comparison as novel and second-generation inhibitors, respectively.[4]
Table 2: Comparative IC50 Values (in nM) in Ba/F3 Cells Expressing EGFR Mutants
| EGFR Mutant | WZ3146 | WZ4002 | WZ8040 | HKI-272 |
| delE746_A750/T790M | 8 | 2 | 2 | >300 |
| L858R/T790M | 15 | 8 & 47 | 8 | - |
| delE746_A750 | <1 | <1 | <1 | 1 |
| L858R | 2 | 2 | 2 | 3 |
| WT | 62 | 198 | 215 | 2 |
This table highlights the potency of novel pyrimidine-based inhibitors (WZ series) compared to the second-generation inhibitor HKI-272, particularly against T790M-containing mutants.[4][5]
Signaling Pathway Inhibition
Effective inhibition of the T790M mutant EGFR should lead to the suppression of downstream signaling pathways that drive cell proliferation and survival, such as the AKT and ERK pathways.
Preclinical studies have demonstrated that CL-387,785 can inhibit the phosphorylation of EGFR, AKT, and ERK1/2 in NSCLC cell lines harboring the T790M mutation.[4] In a direct comparison, novel inhibitors like WZ4002 have shown more potent inhibition of EGFR phosphorylation in cells expressing EGFR T790M mutant alleles compared to CL-387,785.[4]
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the efficacy of EGFR inhibitors.
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50%.
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, PC9GR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitors (e.g., CL-387,785, afatinib, osimertinib) in complete culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
Viability Assessment (MTT Assay):
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[7]
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the inhibition of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 16-24 hours.[3]
-
Inhibitor Incubation: Treat the cells with various concentrations of EGFR inhibitors for a specified time (e.g., 4 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer them to a PVDF membrane.[3]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[7]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of T790M Acquisition Between Patients Treated with Afatinib and Gefitinib as First-Line Therapy: Retrospective Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WZ4002, a third-generation EGFR inhibitor, can overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Irreversible EGFR Inhibitors: Afatinib, Dacomitinib, and Osimertinib
This guide provides a comprehensive comparison of three prominent irreversible epidermal growth factor receptor (EGFR) inhibitors: afatinib, dacomitinib, and osimertinib. Developed for researchers, scientists, and drug development professionals, this document synthesizes key performance data from clinical trials, outlines detailed experimental protocols for inhibitor evaluation, and visualizes critical biological pathways and workflows.
Introduction to Irreversible EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a key target for therapeutic intervention.[1][2] Irreversible EGFR tyrosine kinase inhibitors (TKIs) represent a significant advancement in targeted cancer therapy. Unlike first-generation reversible inhibitors, these drugs form a covalent bond with the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained and potent inhibition.[3][4] This guide focuses on a comparative analysis of three leading irreversible EGFR inhibitors: the second-generation TKIs afatinib and dacomitinib, and the third-generation TKI osimertinib.
Comparative Efficacy and Safety
Clinical trials have established the efficacy of afatinib, dacomitinib, and osimertinib in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). The following tables summarize key performance indicators from comparative studies.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
| Drug | Trial | Comparison | Median PFS (months) | Median OS (months) |
| Afatinib | LUX-Lung 7 | vs. Gefitinib | 11.0 vs. 10.9 | 27.9 vs. 24.5 |
| Dacomitinib | ARCHER 1050 | vs. Gefitinib | 14.7 vs. 9.2 | 34.1 vs. 26.8 |
| Osimertinib | FLAURA | vs. Gefitinib/Erlotinib | 18.9 vs. 10.2 | 38.6 vs. 31.8 |
| Osimertinib | Real-world study | vs. Afatinib | 18.8 vs. 13.1 | Not Reached vs. 41.7 |
| Afatinib | Real-world study | vs. Dacomitinib | 18.9 vs. 16.3 | - |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Objective Response Rate (ORR)
| Drug | Trial | ORR |
| Afatinib | LUX-Lung 7 | 70% |
| Dacomitinib | ARCHER 1050 | 75% |
| Osimertinib | FLAURA | 80% |
| Afatinib | Real-world study | 85.7% |
| Dacomitinib | Real-world study | 80.6% |
Data compiled from multiple sources.[5][7]
Table 3: Common Adverse Events (Grade ≥3)
| Adverse Event | Afatinib | Dacomitinib | Osimertinib |
| Diarrhea | 13% | 8% | 2% |
| Rash/Acneiform Dermatitis | 9% | 14% | 1% |
| Stomatitis/Mucositis | 4% | 5% | <1% |
| Paronychia | - | 3% | <1% |
| Anemia | <1% | <1% | 4% |
| Neutropenia | <1% | <1% | 2% |
Data compiled from multiple sources. Note: Frequencies can vary across studies.[7][9]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for assessing inhibitor efficacy.
Caption: EGFR Signaling Pathway and Downstream Cascades.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of irreversible EGFR inhibitors are provided below.
Protocol 1: EGFR Kinase Inhibition Assay
This assay measures the enzymatic activity of EGFR and the inhibitory potential of the compounds.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[10]
-
ATP
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)[10]
-
Irreversible EGFR inhibitors (Afatinib, Dacomitinib, Osimertinib)
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the EGFR inhibitors in DMSO.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.[10]
-
Add 5 µL of a solution containing the EGFR enzyme to each well and pre-incubate for 30 minutes at 27°C.[10]
-
Initiate the kinase reaction by adding 45 µL of a pre-warmed mixture of ATP and the peptide substrate to each well.[10]
-
Immediately begin monitoring the fluorescence signal (λex360/λem485) every 71 seconds for 30-120 minutes using a plate reader.[10]
-
Calculate the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[10]
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
EGFR-mutant cancer cell lines (e.g., PC-9 for sensitizing mutations, H1975 for T790M resistance mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Irreversible EGFR inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the EGFR inhibitors in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitors. Include vehicle-treated and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: Western Blot for Phosphorylated EGFR (p-EGFR)
This technique is used to determine the effect of the inhibitors on EGFR autophosphorylation.
Materials:
-
Cancer cell lines
-
Irreversible EGFR inhibitors
-
EGF (Epidermal Growth factor)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[2]
-
Treat the cells with various concentrations of the EGFR inhibitors for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[2]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Determine the protein concentration of the lysates using a BCA assay.[2]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C.[12] A loading control like β-actin should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[2]
-
Quantify the band intensities to determine the relative levels of p-EGFR normalized to total EGFR and the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ClinPGx [clinpgx.org]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Difference in Clinical Outcomes Between Osimertinib and Afatinib for First-Line Treatment in Patients with Advanced and Recurrent EGFR-Mutant Non-Small Cell Lung Cancer in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. pubcompare.ai [pubcompare.ai]
CL-387785 Efficacy Against Wild-Type EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CL-387785 against wild-type Epidermal Growth Factor Receptor (EGFR) with other prominent EGFR inhibitors. The information is supported by experimental data and detailed protocols to assist in research and drug development.
Introduction to this compound
This compound is an irreversible inhibitor of the EGFR tyrosine kinase. It functions by forming a covalent bond with a cysteine residue (Cys797) at the edge of the ATP-binding cleft of the EGFR kinase domain. This irreversible binding mechanism distinguishes it from first-generation reversible inhibitors.
Comparative Efficacy Against Wild-Type EGFR
The following table summarizes the in vitro efficacy of this compound and other EGFR inhibitors against wild-type EGFR, presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | Generation | Mechanism of Action | IC50 (nM) against Wild-Type EGFR | Reference Cell/Assay Type |
| This compound | Second | Irreversible | ~21-84 | EGFR-expressing 3T3 cells, in vitro kinase assay |
| Gefitinib | First | Reversible | ~22-37 | NR6wtEGFR cells, in vitro kinase assay[1] |
| Erlotinib | First | Reversible | ~14 | In vitro kinase assay[2] |
| Afatinib | Second | Irreversible | ~31 | Ba/F3 cells expressing wild-type EGFR[3] |
| Osimertinib | Third | Irreversible | Less potent against wild-type EGFR | Selective for mutant EGFR[4][5][6] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line used, ATP concentration in kinase assays, and incubation times. Third-generation inhibitors like Osimertinib are designed to be more selective for mutant forms of EGFR, hence their lower potency against wild-type EGFR is a key feature of their design to minimize toxicity.[4][5][6]
Signaling Pathway and Experimental Workflow
To understand the context of EGFR inhibition, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for IC50 Determination.
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is a representative method for determining the direct inhibitory effect of a compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a solution of EGFR enzyme and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Enzyme and Inhibitor Incubation: Add the test inhibitor dilutions to the wells of a 384-well plate. Add the EGFR enzyme/substrate solution to each well. Incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Add ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
This protocol measures the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line expressing wild-type EGFR (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO). Incubate for 48-72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[7]
Conclusion
This compound is a potent, irreversible inhibitor of wild-type EGFR. Its efficacy is comparable to or greater than first and second-generation EGFR inhibitors. The provided protocols offer a standardized framework for evaluating and comparing the potency of various EGFR inhibitors in a laboratory setting. For researchers in drug development, understanding the comparative efficacy and the methodologies for its assessment is crucial for the advancement of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-line osimertinib in patients with EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Kinase Selectivity Profile of CL-387,785: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of CL-387,785, an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a focus on its cross-reactivity against a panel of other kinases. The information presented herein is supported by experimental data and detailed methodologies to aid in the critical evaluation of this compound for research and therapeutic development.
CL-387,785 is a potent inhibitor of EGFR, a key player in cell signaling pathways that regulate growth, proliferation, and differentiation.[1][2] Its irreversible binding mechanism offers the potential for sustained target inhibition.[1] However, the therapeutic window and potential off-target effects of any kinase inhibitor are dictated by its selectivity across the human kinome. This guide delves into the specifics of CL-387,785's interactions with other kinases, providing a framework for its application in research and a basis for comparison with other EGFR inhibitors.
Kinase Inhibition Profile of CL-387,785
To quantitatively assess the selectivity of CL-387,785, a comprehensive analysis of its inhibitory activity against a diverse panel of kinases is essential. While specific kinome scan data for CL-387,785 is not publicly available in the form of a broad panel screening, its high potency against EGFR is well-documented.
| Target | IC50 | Assay Type |
| EGFR | 370 ± 120 pM | Protein Kinase Assay |
Table 1: Potency of CL-387,785 against EGFR. The half-maximal inhibitory concentration (IC50) of CL-387,785 for EGFR was determined using a protein kinase assay.[1]
It is described as a selective EGFR inhibitor, and its activity has been characterized in cellular assays, where it blocks EGF-stimulated autophosphorylation of the receptor with an IC50 of approximately 5 nM and inhibits the proliferation of cell lines overexpressing EGFR or HER2 (c-erbB-2) with IC50 values ranging from 31 to 125 nM.[1]
Experimental Methodologies
A thorough understanding of the experimental conditions is critical for the interpretation of kinase inhibition data. The following section details the protocol used to determine the IC50 value of CL-387,785 against EGFR.
In Vitro Protein Kinase Assay
This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of a compound.
Protocol:
-
Preparation of Reagents: Stock solutions of CL-387,785 are prepared in 100% DMSO and diluted to the desired concentrations using a buffer solution (e.g., 30 mM HEPES, pH 7.4).[3]
-
Enzyme and Inhibitor Incubation: Recombinant EGFR enzyme is incubated with varying concentrations of CL-387,785 on ice for 10 minutes to allow for binding.[3]
-
Reaction Initiation: The kinase reaction is initiated by adding a reaction mixture containing a peptide substrate (e.g., RR-SRC), ATP, [γ-³³P]ATP, and a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 80 μM ATP, 40 mM MnCl2, and 200 μM sodium orthovanadate).[3]
-
Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 90 minutes) at room temperature.[3]
-
Termination and Measurement: The reaction is stopped, and the incorporation of the radiolabeled phosphate from [γ-³³P]ATP into the substrate is measured. This is typically done by spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and quantifying the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway Context
CL-387,785 exerts its effects by inhibiting EGFR, a receptor tyrosine kinase that sits at the apex of several critical signaling cascades. Understanding these pathways is crucial for predicting the cellular consequences of EGFR inhibition.
Figure 1: Simplified EGFR Signaling Pathway and the Point of Inhibition by CL-387,785.
Experimental Workflow for Kinase Selectivity Profiling
Determining the broader selectivity profile of a kinase inhibitor like CL-387,785 typically involves screening it against a large panel of kinases. A common platform for this is the KINOMEscan™ assay.
Figure 2: General Experimental Workflow for KINOMEscan™-based Kinase Selectivity Profiling.
References
- 1. Irreversible inhibition of epidermal growth factor receptor tyrosine kinase with in vivo activity by N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide (CL-387,785) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CL-387785 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
Validating the Inhibition of Downstream Signaling by CL-387,785: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CL-387,785, an irreversible epidermal growth factor receptor (EGFR) inhibitor, with other EGFR tyrosine kinase inhibitors (TKIs). It includes supporting experimental data and detailed methodologies to assist researchers in evaluating its efficacy in blocking downstream signaling pathways critical to cancer cell proliferation and survival.
Introduction to CL-387,785
CL-387,785 is a potent and selective inhibitor of EGFR kinase.[1][2] As an irreversible inhibitor, it forms a covalent bond with the EGFR kinase domain, leading to sustained inhibition of its activity.[3] This mechanism of action makes it a valuable tool for studying EGFR signaling and a potential therapeutic agent. This guide will delve into the experimental validation of its inhibitory effects on key downstream signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways, and compare its performance with other well-established EGFR inhibitors.
Comparative Analysis of EGFR Inhibitors
The efficacy of EGFR inhibitors is often compared based on their half-maximal inhibitory concentration (IC50) for EGFR kinase activity and for cell proliferation. The following table summarizes the available IC50 data for CL-387,785 and other commonly used EGFR TKIs.
| Inhibitor | Target | IC50 (Kinase Assay) | IC50 (Cell Proliferation) | Notes |
| CL-387,785 | EGFR | 370 pM[1][2] | 31 nM (in cells overexpressing EGFR or c-erbB-2)[1] | Irreversible inhibitor. Also inhibits EGF-stimulated receptor autophosphorylation with an IC50 of 5 nM.[1] |
| Gefitinib | EGFR | 26 - 57 nM (for different tyrosine residues)[3] | Varies by cell line and mutation status. | First-generation, reversible inhibitor. |
| Erlotinib | EGFR | 2 nM[3] | Varies by cell line and mutation status. | First-generation, reversible inhibitor. |
| Afatinib | EGFR (wt), EGFR (L858R), EGFR (L858R/T790M), ErbB2, ErbB4 | 0.5 nM, 0.4 nM, 10 nM, 14 nM, 1 nM, respectively[3] | Varies by cell line and mutation status. | Second-generation, irreversible pan-ErbB inhibitor. |
| Osimertinib | EGFR (Del19/T790M), EGFR (L858R/T790M), EGFR (Del19), EGFR (L858R), EGFR (wt) | 1.7 nM, 2 nM, 5 nM, 20.6 nM, 76 nM, respectively | Varies by cell line and mutation status. | Third-generation, irreversible inhibitor targeting T790M resistance mutation. |
Validating Inhibition of Downstream Signaling Pathways
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers the autophosphorylation of the receptor. This event initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and differentiation. Validating the efficacy of an EGFR inhibitor like CL-387,785 involves demonstrating its ability to block the phosphorylation of key proteins in these pathways.
Key Downstream Signaling Pathways
Experimental Workflow for Validation
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human epidermoid carcinoma A431 cells (overexpress EGFR) or human lung adenocarcinoma H1975 cells (contain the L858R and T790M EGFR mutations) are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Stock solutions of CL-387,785 and other inhibitors are typically prepared in DMSO.
-
Treatment: Cells are seeded in plates and allowed to attach overnight. The medium is then replaced with a serum-free medium for a period of serum starvation (e.g., 24 hours). Following starvation, cells are pre-treated with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Stimulation: Cells are then stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation and downstream signaling.
Western Blot Analysis
-
Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068), Akt (e.g., p-Akt Ser473), and ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the corresponding total protein levels.
Expected Outcomes and Data Interpretation
Treatment with an effective EGFR inhibitor like CL-387,785 is expected to result in a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK upon EGF stimulation. By comparing the extent of this inhibition with that of other EGFR TKIs, a quantitative assessment of their relative potencies can be made. This data is crucial for selecting the most appropriate inhibitor for specific research applications and for understanding the molecular mechanisms underlying their therapeutic effects.
Recent studies have shown that CL-387,785 can restrain the proliferation of H1975 cells in a concentration- and time-dependent manner and promote apoptosis.[4] This demonstrates its efficacy in a cell line with a common resistance mutation to first-generation EGFR inhibitors.
Conclusion
CL-387,785 is a potent, irreversible inhibitor of EGFR that effectively blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways. The experimental protocols outlined in this guide provide a framework for validating its inhibitory activity and for conducting comparative studies with other EGFR TKIs. Such studies are essential for advancing our understanding of EGFR-driven cancers and for the development of more effective targeted therapies.
References
Assessing the Specificity of CL-387,785 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the epidermal growth factor receptor (EGFR) inhibitor, CL-387,785, with a focus on assessing its specificity in cellular contexts. As a potent and irreversible inhibitor of EGFR, understanding its selectivity is crucial for interpreting experimental results and for its potential therapeutic applications. This document compares CL-387,785 with other well-established EGFR inhibitors, presenting key experimental data and detailed protocols to aid researchers in their own investigations.
Introduction to CL-387,785
CL-387,785 is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of its signaling activity.[1] With a reported IC50 of 370 pM against EGFR in cell-free assays, it is a highly potent molecule.[2][3] In cellular assays, CL-387,785 effectively blocks EGF-stimulated receptor autophosphorylation with an IC50 of approximately 5 nM and inhibits the proliferation of cell lines overexpressing EGFR or its family member c-erbB-2 with an IC50 of 31 nM.[2]
Comparison with Other EGFR Inhibitors
To provide a comprehensive assessment of CL-387,785's specificity, it is essential to compare its performance against other EGFR inhibitors from different generations.
Table 1: Biochemical Potency of Selected EGFR Inhibitors
| Inhibitor | Generation | Mechanism | Target | IC50 (nM) |
| CL-387,785 | 2nd | Irreversible | EGFR | 0.37[2][3] |
| Gefitinib | 1st | Reversible | EGFR | 37 |
| Erlotinib | 1st | Reversible | EGFR | 2 |
| Afatinib | 2nd | Irreversible | Pan-ErbB (EGFR, HER2, HER4) | EGFR: 0.5, HER2: 14, HER4: 1 |
| Dacomitinib | 2nd | Irreversible | Pan-ErbB (EGFR, HER2, HER4) | EGFR: 6, HER2: 45.7, HER4: 73.7 |
| Osimertinib | 3rd | Irreversible | EGFR (T790M mutant) | EGFR (L858R/T790M): <1, EGFR (WT): ~25 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Cellular Activity of Selected EGFR Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| CL-387,785 | A431 | EGF-induced Autophosphorylation | 5[2] |
| CL-387,785 | NIH3T3 | EGF-stimulated Autophosphorylation | 2.5[2] |
| CL-387,785 | EGFR/c-erbB-2 overexpressing cells | Cell Proliferation | 31[2] |
| Gefitinib | A431 | Cell Proliferation | ~100 |
| Erlotinib | A431 | Cell Proliferation | ~100 |
| Afatinib | NCI-H1975 (L858R/T790M) | Cell Survival | <100 |
| Osimertinib | NCI-H1975 (L858R/T790M) | Cell Proliferation | ~15 |
Assessing Specificity: Key Experimental Approaches
Biochemical Kinase Assays
These assays utilize purified enzymes to determine the direct inhibitory effect of a compound on kinase activity.
-
Radiometric Assays: These are considered the gold standard for measuring kinase activity. They involve the use of radiolabeled ATP (e.g., [γ-³³P]ATP) and a substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.
-
Competition Binding Assays: Platforms like KINOMEscan™ measure the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases. This provides a broad overview of a compound's selectivity.
Cellular Assays
Cellular assays are crucial for determining an inhibitor's efficacy and specificity in a more physiologically relevant context.
-
Cellular Autophosphorylation Assays: These assays measure the phosphorylation status of the target kinase within the cell. For EGFR, this typically involves stimulating cells with EGF and then detecting the level of phosphorylated EGFR using methods like ELISA or Western blotting.
-
Cell Proliferation/Viability Assays: These assays assess the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase for their proliferation.
-
Off-Target Pathway Analysis: This involves examining the phosphorylation status of key downstream signaling proteins of potential off-target kinases to see if they are inadvertently affected by the inhibitor.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized method for assessing the inhibitory activity of a compound against purified EGFR kinase.
-
Reagents:
-
Purified recombinant EGFR enzyme
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Test inhibitor (e.g., CL-387,785) dissolved in DMSO
-
Phosphoric acid (for washing)
-
P81 phosphocellulose paper
-
Scintillation cocktail
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified EGFR enzyme, substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cellular EGFR Autophosphorylation Assay (ELISA-based)
This protocol describes a method to measure the inhibition of EGF-induced EGFR autophosphorylation in cells.
-
Cell Culture and Treatment:
-
Seed cells known to express EGFR (e.g., A431 cells) in a 96-well plate and grow to near confluency.
-
Starve the cells in serum-free media for several hours to reduce basal EGFR phosphorylation.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., CL-387,785) for 1-2 hours.
-
Stimulate the cells with a final concentration of 100 ng/mL EGF for 5-10 minutes at 37°C.
-
-
Cell Lysis and ELISA:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Use a commercially available sandwich ELISA kit for phosphorylated EGFR.
-
Add the cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody specific for total EGFR.
-
Incubate to allow the EGFR in the lysate to bind to the capture antibody.
-
Wash the wells to remove unbound components.
-
Add a detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-phospho-EGFR (Tyr1068)). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the wells again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Normalize the phospho-EGFR signal to the total EGFR signal (which can be measured in a parallel ELISA) and calculate the percent inhibition to determine the IC50 value.
-
Visualizing Cellular Processes
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of EGFR activation, which are the primary targets of inhibitors like CL-387,785.
Caption: EGFR signaling pathway and the point of inhibition by CL-387,785.
Experimental Workflow for Assessing Kinase Inhibitor Specificity
This workflow outlines a general approach for characterizing the specificity of a novel kinase inhibitor.
Caption: A typical workflow for assessing the specificity of a kinase inhibitor.
Conclusion
CL-387,785 is a highly potent, irreversible inhibitor of EGFR. While its selectivity profile from a broad kinome scan is not publicly available, its potent activity against EGFR in both biochemical and cellular assays suggests a high degree of specificity for its intended target. For a more complete understanding of its off-target effects, further investigation using comprehensive kinase profiling panels would be beneficial. The experimental protocols and comparative data provided in this guide offer a framework for researchers to assess the specificity of CL-387,785 and other kinase inhibitors in their own cellular systems.
References
CL-387785: A Comparative Review of an Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its unique mechanism of action, involving the formation of a covalent bond with the receptor, has positioned it as a significant tool in cancer research, particularly in the context of overcoming resistance to first-generation EGFR inhibitors. This guide provides a comprehensive comparison of this compound with other EGFR tyrosine kinase inhibitors (TKIs), supported by experimental data and detailed methodologies.
Biochemical and Cellular Activity
This compound demonstrates high potency against EGFR kinase activity. In biochemical assays, it exhibits an IC50 (half-maximal inhibitory concentration) of 370 pM.[1][2] In cellular assays, it effectively blocks EGF-stimulated autophosphorylation of the receptor with an IC50 of approximately 5 nM.[2][3] Furthermore, it inhibits the proliferation of cell lines that overexpress EGFR or its family member c-erbB-2, with IC50 values ranging from 31 to 125 nM.[2][3]
Comparative Inhibitory Activity of EGFR Tyrosine Kinase Inhibitors
The following table summarizes the comparative in vitro inhibitory activities (IC50) of this compound and other prominent EGFR inhibitors against wild-type EGFR and various clinically relevant mutant forms. This data is crucial for understanding the selectivity and resistance profiles of these compounds.
| Compound | EGFR WT (nM) | EGFR L858R (nM) | EGFR del E746-A750 (nM) | EGFR L858R/T790M (nM) |
| This compound | - | - | - | Effective Inhibition [][5] |
| Gefitinib | - | Sensitive | Sensitive | Resistant[] |
| Erlotinib | - | Sensitive | Sensitive | Resistant[] |
| Afatinib | - | Potent Inhibition | Potent Inhibition | Limited Activity |
| Osimertinib | Less Potent | Potent Inhibition | Potent Inhibition | Potent Inhibition |
Note: Specific IC50 values for this compound against mutant EGFR were not consistently available in a comparative tabular format in the searched literature. However, multiple sources confirm its effectiveness against the T790M resistance mutation, a key advantage over first-generation inhibitors.[][5]
Mechanism of Action: Irreversible Inhibition
This compound is a 4-anilinoquinazoline derivative containing a reactive butynamide group. This group enables the compound to act as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys-797) located at the edge of the ATP-binding cleft of the EGFR kinase domain.[6] This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways.
dot
Caption: Mechanism of Reversible vs. Irreversible EGFR Inhibition.
Overcoming Resistance: The Role of this compound against T790M
A major clinical challenge in the treatment of non-small cell lung cancer (NSCLC) with EGFR inhibitors like gefitinib and erlotinib is the emergence of acquired resistance. The most common mechanism of this resistance is a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.[] This mutation sterically hinders the binding of reversible inhibitors.
This compound and other irreversible inhibitors have demonstrated the ability to overcome resistance conferred by the T790M mutation.[][5] By forming a covalent bond, these inhibitors can effectively inactivate the kinase domain despite the presence of the T790M mutation.
dot
Caption: Overcoming T790M-mediated resistance with this compound.
Experimental Protocols
EGFR Kinase Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
-
Reagents and Materials:
-
Recombinant EGFR kinase domain
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Peptide or protein substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Phosphoric acid for washing
-
Scintillation counter
-
-
Procedure: a. Prepare serial dilutions of the inhibitor (this compound) in the kinase reaction buffer. b. In a reaction tube, combine the recombinant EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP. d. Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C). e. Stop the reaction by spotting the reaction mixture onto the filter paper. f. Wash the filter papers extensively with phosphoric acid to remove unincorporated radiolabeled ATP. g. Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter. h. Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor. i. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
dot
Caption: General workflow for an in vitro EGFR kinase assay.
Cell Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A431, H1975)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the inhibitor (this compound) and include appropriate controls (vehicle-only and untreated cells). c. Incubate the plates for a specified period (e.g., 48-72 hours). d. Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). g. Calculate the percentage of cell viability for each inhibitor concentration relative to the control wells. h. Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
Conclusion
This compound stands out as a potent, irreversible EGFR inhibitor with significant activity against the clinically important T790M resistance mutation. Its covalent mechanism of action provides a sustained and effective blockade of EGFR signaling. While newer generations of EGFR inhibitors have been developed with improved selectivity profiles, the study of this compound has been instrumental in understanding the principles of irreversible inhibition and in the development of strategies to overcome acquired resistance in cancer therapy. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 5. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CL-387785: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of CL-387785, an irreversible EGFR inhibitor, requires adherence to hazardous waste protocols. Under no circumstances should this compound be disposed of down the drain or in regular trash. All waste material, including empty containers, must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management service.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound. By adhering to these procedures, laboratories can ensure a safe working environment and maintain regulatory compliance.
Essential Safety and Handling Precautions
This compound is a potent tyrosine kinase inhibitor and should be handled with care. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when working with this compound. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Storage and Stability of this compound
Proper storage is crucial to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 2 years | Store in a dry, dark place. |
| 0 - 4°C | Short term | For days to weeks. | |
| In DMSO | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, moisture-free DMSO for optimal solubility. |
| 0 - 4°C | Short term | For days to weeks. | |
| -80°C | Up to 2 years |
Data synthesized from multiple chemical supplier recommendations.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The following protocol provides a general framework for proper disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all disposable lab supplies that have come into direct contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Labeling of Hazardous Waste
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., DMSO). Include the approximate concentration and quantity. Your EHS office will provide specific labeling requirements.
Step 3: Disposal of "Empty" Containers
-
Due to the potent nature of this compound, containers that have held this compound should be treated as hazardous waste.
-
It is best practice to triple-rinse the "empty" container with a suitable solvent (e.g., the solvent used to make the solution).
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1][2]
-
After triple-rinsing, the container can be managed as non-hazardous waste, but only after defacing the original label.[1][3] Consult your institutional guidelines for specific procedures.
Step 4: Arranging for Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.
Understanding the Mechanism: this compound and the EGFR Signaling Pathway
This compound is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a key transmembrane receptor that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[5][6][7][8][9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] this compound covalently binds to a specific cysteine residue within the ATP-binding site of EGFR, permanently inactivating the receptor and blocking downstream signaling.[4]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
By providing this essential safety and disposal information, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can proceed without compromising the well-being of researchers or the environment.
References
- 1. vumc.org [vumc.org]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
Personal protective equipment for handling CL-387785
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CL-387785, a potent irreversible tyrosine kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general safety protocols for tyrosine kinase inhibitors and hazardous drugs to establish best practices for laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The following table summarizes the recommended PPE based on general guidelines for handling potent chemical compounds.
| Operation | Required Personal Protective Equipment |
| Weighing and preparing solutions | Chemical-resistant gloves (double gloving recommended), disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator or higher. Work should be conducted in a certified chemical fume hood or a ventilated balance enclosure. |
| Cell culture and in vitro assays | Chemical-resistant gloves, a lab coat or disposable gown, and safety glasses. All work should be performed in a biological safety cabinet (BSC). |
| Animal handling (dosing) | Double gloves, a disposable gown, safety glasses or a face shield, and a fit-tested N95 respirator. |
| Waste disposal | Chemical-resistant gloves, a lab coat or disposable gown, and safety glasses. |
Operational and Disposal Plans
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
-
Preparation of Stock Solutions:
-
Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[1][2]
-
For a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 381.23 g/mol , you would dissolve 0.38123 mg in 1 mL of DMSO.
-
Gentle warming or sonication may be required to fully dissolve the compound.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use absorbent pads or other appropriate materials to contain the spill.
-
Clean: Carefully clean the spill area with an appropriate deactivating solution or detergent and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including empty containers, unused material, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional, local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Precautions
The following diagram illustrates the general workflow for handling this compound, incorporating essential safety checkpoints.
Personal Protective Equipment Selection Logic
The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
